molecular formula C10H12O2 B140370 2-methyl-2-phenylpropanoic acid CAS No. 826-55-1

2-methyl-2-phenylpropanoic acid

Cat. No.: B140370
CAS No.: 826-55-1
M. Wt: 164.2 g/mol
InChI Key: YYEROYLAYAVZNW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanoic acid, also known as 2-phenylisobutyric acid, is a phenylpropanoic acid derivative that serves as a valuable scaffold and intermediate in organic and medicinal chemistry research . Compounds within this structural class are of significant interest in the design and synthesis of novel bioactive molecules, particularly non-steroidal anti-inflammatory drug (NSAID) analogs . The 2-arylpropionic acid core is a well-documented pharmacophore, and researchers are actively exploring modifications to this structure to enhance therapeutic properties and improve safety profiles . For instance, synthetic studies on similar 2-(substitutedmethylphenyl)propionic acid derivatives have demonstrated potential for dual cyclooxygenase (COX) inhibitory and antibacterial activities, highlighting the promise of this chemical space in developing multifunctional agents . Furthermore, in silico predictions suggest that this compound and its analogs may exhibit favorable pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeation, making them intriguing subjects for further investigation in drug discovery and development pipelines . This product is intended for research applications as a chemical building block and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylpropanoic acid
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InChI

InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
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InChI Key

YYEROYLAYAVZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID90231907
Record name 2-Phenylisobutyric acid
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Molecular Weight

164.20 g/mol
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CAS No.

826-55-1
Record name 2-Methyl-2-phenylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-phenylpropanoic Acid: Discovery, History, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpropanoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of medicinal chemistry and organic synthesis. While its direct biological activities are not extensively documented, its role as a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably second-generation antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs), is well-established. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role as a precursor to potent biologically active molecules.

Discovery and History

The precise moment of discovery and the identity of the first person to synthesize this compound are not definitively recorded in readily available literature. However, chemical literature suggests its emergence in the early 20th century during a period of intense investigation into substituted fatty acids and their derivatives.[1] The development of foundational reactions in organic chemistry, such as the Friedel-Crafts and Grignard reactions, likely provided the initial pathways to its synthesis.[1]

Early synthetic explorations into aromatic compounds and carboxylic acid precursors would have logically led to the creation of this molecule.[1] One of the plausible early synthetic routes involves the reaction of phenylacetonitrile (B145931) with a methylmagnesium halide (a Grignard reagent), followed by hydrolysis to yield the carboxylic acid. Another potential early method is the Friedel-Crafts acylation or alkylation of an aromatic substrate.

The significance of this compound grew substantially with the discovery and development of pharmaceuticals that incorporated its core structure. Its utility as a key building block in the industrial-scale production of drugs has cemented its importance in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 826-55-1
Appearance White to off-white crystalline solid
Melting Point 79-82 °C
Boiling Point 270.5 °C at 760 mmHg
Density 1.1 g/cm³
pKa 4.39
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.[1]

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The following protocols detail two common approaches: a modern industrial method involving the methylation of phenylacetonitrile and a classic laboratory-scale Grignard reaction.

Synthesis via Methylation of Phenylacetonitrile

This method is often employed for larger-scale synthesis due to its efficiency and the availability of starting materials.

Experimental Workflow:

G cluster_methylation Methylation cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification Phenylacetonitrile Phenylacetonitrile Methylation_Reaction Methylation_Reaction Phenylacetonitrile->Methylation_Reaction Dimethyl Carbonate, K₂CO₃ Hydrolysis_Reaction Hydrolysis_Reaction Methylation_Reaction->Hydrolysis_Reaction NaOH(aq), Heat Acidification Acidification Hydrolysis_Reaction->Acidification HCl(aq) Extraction Extraction Acidification->Extraction Ether Purification Purification Extraction->Purification Distillation/Recrystallization Final_Product Final_Product Purification->Final_Product This compound

Workflow for the synthesis of this compound via methylation of phenylacetonitrile.

Methodology:

  • Methylation: In a high-pressure autoclave, phenylacetonitrile is reacted with an excess of dimethyl carbonate in the presence of a base, typically potassium carbonate. The reaction is heated to a high temperature (e.g., 180-200°C) for several hours. The progress of the reaction is monitored by gas chromatography to ensure the formation of 2-methyl-2-phenylpropionitrile.

  • Hydrolysis: The resulting 2-methyl-2-phenylpropionitrile is then hydrolyzed. This is typically achieved by refluxing with a strong aqueous base, such as sodium hydroxide. The nitrile group is converted to a carboxylate salt.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Synthesis via Grignard Reaction

This classic method is suitable for laboratory-scale synthesis and demonstrates a fundamental carbon-carbon bond-forming reaction.

Experimental Workflow:

G cluster_grignard_formation Grignard Reagent Formation cluster_methylation_grignard Methylation cluster_carboxylation Carboxylation & Work-up α-Bromotoluene α-Bromotoluene Grignard_Reagent Grignard_Reagent α-Bromotoluene->Grignard_Reagent Mg, Dry Ether Methylated_Intermediate Methylated_Intermediate Grignard_Reagent->Methylated_Intermediate Methyl Iodide Carboxylation Carboxylation Methylated_Intermediate->Carboxylation CO₂ (Dry Ice) Acidification Acidification Carboxylation->Acidification HCl(aq) Final_Product Final_Product Acidification->Final_Product This compound

Workflow for the synthesis of this compound via a Grignard reaction.

Methodology:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of α-bromotoluene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, phenylmethylmagnesium bromide.

  • Methylation: The freshly prepared Grignard reagent is then reacted with a methylating agent, such as methyl iodide, to form 1-phenylethylmagnesium bromide.

  • Carboxylation: The resulting Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid carbon dioxide) with vigorous stirring. The Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). This protonates the carboxylate and dissolves the magnesium salts. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization or distillation.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to possess significant direct biological activity, its true value lies in its role as a molecular scaffold for the synthesis of potent and selective drugs. Its derivatives are known to interact with specific biological targets, leading to therapeutic effects.

Precursor to H₁ Antihistamines

Derivatives of this compound are key components of several second-generation H₁ antihistamines, such as bilastine (B1667067). These drugs are selective antagonists of the histamine (B1213489) H₁ receptor, which plays a central role in allergic reactions.

G cluster_synthesis Synthesis cluster_pathway Pharmacological Action 2-Methyl-2-phenylpropanoic_acid This compound Bilastine Bilastine 2-Methyl-2-phenylpropanoic_acid->Bilastine Multi-step synthesis H1_Receptor H₁ Receptor Bilastine->H1_Receptor Blocks Histamine Histamine Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response Activates

Role of this compound as a precursor to the H₁ antihistamine bilastine and its mechanism of action.

By blocking the action of histamine at the H₁ receptor, these drugs effectively alleviate the symptoms of allergic rhinitis and urticaria. The this compound moiety is crucial for the overall shape and electronic properties of the drug molecule, enabling it to bind effectively and selectively to the target receptor.

Structural Motif in COX Inhibitors

The broader class of 2-phenylpropionic acids, known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). While this compound itself is not a prominent NSAID, its structural framework is present in many of these drugs. These compounds exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

G cluster_synthesis_nsaid Structural Analogy cluster_pathway_nsaid Pharmacological Action 2-Methyl-2-phenylpropanoic_acid This compound Profens Profens (e.g., Ibuprofen) 2-Methyl-2-phenylpropanoic_acid->Profens Structural Core COX_Enzymes COX-1 & COX-2 Profens->COX_Enzymes Inhibit Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins (Pain, Inflammation) COX_Enzymes->Prostaglandins Synthesize

Structural relationship of this compound to profen NSAIDs and their inhibitory action on COX enzymes.

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By inhibiting these enzymes, profens reduce the production of prostaglandins, thereby mitigating inflammatory processes. The carboxylic acid group and the α-methyl group of the 2-phenylpropionic acid structure are critical for the binding of these drugs to the active site of the COX enzymes.

Conclusion

This compound is a compound of significant industrial and academic interest. While its own biological profile is not a primary area of research, its historical development is intertwined with the advancement of organic synthesis. Its true value is realized in its application as a versatile and indispensable building block for the creation of complex and life-saving pharmaceuticals. The detailed understanding of its synthesis and chemical properties is, therefore, of paramount importance for researchers and professionals in the field of drug discovery and development. Future research may yet uncover novel applications for this foundational molecule, but its legacy as a cornerstone of modern medicinal chemistry is already firmly established.

References

physical and chemical properties of 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid, also known as α,α-dimethylphenylacetic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of second-generation antihistamines such as fexofenadine (B15129) and bilastine (B1667067).[1][2] Its chemical structure, featuring a quaternary α-carbon, imparts specific properties that are leveraged in multi-step organic syntheses. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in pharmaceutical manufacturing.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development use.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Phenylisobutyric acid, α,α-Dimethylphenylacetic acid[3][4]
CAS Number 826-55-1[5]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.20 g/mol [6][7]
Appearance White to yellowish crystalline solid[8][9]
Melting Point 77-82 °C[5][8][9]
Boiling Point 270.5 ± 9.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Solubility Insoluble in water.[8][10] Soluble in organic solvents like ethanol, toluene, and diethyl ether.[11]
Flash Point 167.7 ± 13.9 °C[5]
Table 2: Spectroscopic and Chemical Data
PropertyDataSource(s)
¹H NMR (DMSO-d₆, 300MHz) δ 12.31 (s, 1H), 7.33-7.34 (m, 4H), 7.22-7.27 (m, 1H), 1.47 (s, 6H)[8]
SMILES CC(C)(C1=CC=CC=C1)C(=O)O[3]
InChI 1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)[1]
pKa Data not readily available in searched sources.
LogP 1.6[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of benzyl (B1604629) cyanide followed by hydrolysis.[6]

Step 1: Methylation of Benzyl Cyanide

  • To a 1000 mL reaction flask, add 50 g of benzyl cyanide, 140 g of potassium hydroxide (B78521), and 250 mL of dimethyl sulfoxide.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add 132 g of dimethyl sulfate (B86663) dropwise, ensuring the temperature is controlled.

  • Continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction to completion using a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, quench the reaction by pouring the mixture into 1000 mL of ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2-phenylpropanenitrile (B75176).

Step 2: Alkaline Hydrolysis of 2-Methyl-2-Phenylpropanenitrile

  • To the crude 2-methyl-2-phenylpropanenitrile obtained in the previous step, add a solution of 100 g of sodium hydroxide in 500 mL of water.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the nitrile starting material.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Characterization Protocols

Determination of Melting Point:

  • A small, dry sample of the crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

Spectroscopic Analysis (NMR and IR):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer to confirm the proton and carbon framework.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using a KBr pellet or as a thin film, to identify characteristic functional group vibrations, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

Role in Pharmaceutical Synthesis and Logical Workflow

This compound is not known to be directly involved in biological signaling pathways. Its primary significance in the pharmaceutical field is as a key starting material for the synthesis of more complex molecules with therapeutic activity. A prominent example is its use in the synthesis of bilastine, a non-sedating H1 antihistamine.

The following diagram illustrates the initial steps of a synthetic route to bilastine, highlighting the role of this compound.

Bilastine_Synthesis_Workflow cluster_step1 Friedel-Crafts Acylation cluster_step2 Reduction cluster_step3 Condensation start This compound intermediate1 2-[4-(2-chloroacetyl)phenyl]- 2-methyl-propanoic acid start->intermediate1 reagent1 Acylating Agent (e.g., Chloroacetyl Chloride) reagent1->intermediate1 lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->intermediate1 intermediate2 2-[4-(2-chloroethyl)phenyl]- 2-methyl-propanoic acid intermediate1->intermediate2 reducing_agent Reducing Agent reducing_agent->intermediate2 bilastine Bilastine intermediate2->bilastine reagent2 1-(2-ethoxyethyl)-2- (piperidin-4-yl)-benzimidazole reagent2->bilastine base Base base->bilastine

Caption: Synthetic pathway from this compound to Bilastine.

This workflow demonstrates the chemical transformations that convert the relatively simple starting material into a complex, biologically active molecule, a process of central importance in drug development.[8]

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

This technical guide provides a detailed examination of the mechanism of action associated with the 2-methyl-2-phenylpropanoic acid scaffold. Our comprehensive review of the scientific literature indicates that this compound itself is primarily a chemical intermediate. However, its core structure is a key pharmacophore in several classes of potent and selective therapeutic agents. The predominant mechanisms of action for its derivatives are Histamine (B1213489) H1 Receptor Antagonism and Peroxisome Proliferator-Activated Receptor (PPAR) Agonism . This document will delve into these two core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to provide a thorough resource for research and drug development professionals.

Histamine H1 Receptor Antagonism

Derivatives of this compound are prominent in the development of second-generation antihistamines. These compounds act as inverse agonists at the Histamine H1 receptor, effectively mitigating allergic responses. A prime example of such a derivative is Bilastine (B1667067).

Mechanism of Action: H1 Receptor Inverse Agonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.

This compound derivatives like bilastine bind to the H1 receptor, stabilizing its inactive conformation.[1] This not only blocks the binding of histamine but also reduces the receptor's basal activity, classifying them as inverse agonists.[1] This action prevents the downstream signaling cascade, thereby alleviating allergy symptoms.

Quantitative Data: H1 Receptor Binding Affinity

The binding affinity of these derivatives to the H1 receptor is a critical measure of their potency. The dissociation constant (Ki) is a key parameter, with lower values indicating higher affinity. Bilastine, a notable derivative, demonstrates high affinity and selectivity for the H1 receptor.[2][3]

CompoundReceptorSpeciesKi (nM)Reference Compound
BilastineHistamine H1Human64-

Table 1: Binding affinity of a this compound derivative to the Histamine H1 receptor. Data sourced from reference[4].

Experimental Protocol: Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

Materials:

  • Cell Membranes: HEK293 cells recombinantly expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • 96-well Plates.

  • Cell Harvester and Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-H1 receptor cells in ice-cold lysis buffer and pellet the membranes via ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[5] Resuspend the pellet in assay buffer and determine the protein concentration.[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL assay buffer, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.

    • Non-specific Binding (NSB): 25 µL of 10 µM mianserin, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.[5]

    • Competition Binding: 25 µL of each test compound dilution, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.

  • Incubation: Incubate the plate for 60-240 minutes at 25°C to reach equilibrium.[5][6]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R_Active H1 Receptor (Active) Histamine->H1R_Active Binds & Activates Bilastine Bilastine (Derivative) H1R H1 Receptor (Inactive) Bilastine->H1R Binds & Stabilizes Gq11 Gq/11 H1R_Active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., smooth muscle contraction) Ca_Release->Response PKC->Response

Figure 1: H1 Receptor Inverse Agonist Signaling Pathway

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The this compound moiety is also a foundational structure for a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. These compounds can be designed to selectively target PPAR subtypes (e.g., PPARα) or to act as pan-agonists, activating multiple subtypes (PPARα, PPARγ, and PPARδ).

Mechanism of Action: PPAR Activation

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[7] Upon binding to an agonist, the PPAR undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[7]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle. Its activation leads to decreased triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin (B600854) sensitivity.

  • PPARδ (or β): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.

Quantitative Data: PPAR Agonist Potency

The potency of PPAR agonists is typically measured by their half-maximal effective concentration (EC50) in cell-based reporter gene assays. Lower EC50 values indicate greater potency.

CompoundTargetSpeciesEC50 (nM)Class
GW590735PPARαHuman4Selective Agonist
LY518674PPARαHuman~24Selective Agonist
MHY2013PPARα, γ, δHumanNot specified, but potentPan-Agonist
FenofibratePPARαHuman30,000Reference Agonist

Table 2: In vitro potency of various this compound derivatives as PPAR agonists. Data sourced from references[8][9][10].

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to quantify the activation of a specific PPAR subtype by a test compound.

Objective: To determine the EC50 value of a test compound for a human PPAR subtype.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293T, HepG2, or CV-1) that does not endogenously express high levels of PPARs.[8]

  • Expression Plasmid: A plasmid encoding the full-length human PPAR subtype (α, γ, or δ) of interest.

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple PPREs.

  • Transfection Reagent.

  • Cell Culture Medium.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Reference Agonist: A known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).[11][12]

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the host cells in 96-well plates.

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with an empty expression vector should also be performed.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the reference agonist.[13] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for ligand-induced gene expression.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity (e.g., to total protein content or a co-transfected control like Renilla luciferase).

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Visualization: PPAR Agonist Mechanism of Action

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (Derivative) PPAR PPAR (α, γ, or δ) Agonist->PPAR Binds CoR Co-repressor PPAR->CoR Dissociates PPAR_nuc PPAR PPAR->PPAR_nuc Translocates RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocates Complex PPAR-RXR Heterodimer PPAR_nuc->Complex RXR_nuc->Complex CoA Co-activator Complex->CoA Recruits PPRE PPRE (on DNA) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins for Lipid & Glucose Metabolism mRNA->Proteins Translation

References

A Comprehensive Spectroscopic Guide to 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-phenylpropanoic acid, a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural characterization of this compound (C₁₀H₁₂O₂) is corroborated by the following spectroscopic data.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.25 - 7.40Multiplet5HAromatic Protons (C₆H₅)
1.60Singlet6HMethyl Protons (-CH₃)

Note: Predicted data based on typical chemical shifts for similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~183Carboxylic Carbon (C=O)
~145Aromatic C1 (ipso-carbon)
~128.5Aromatic C3/C5 (meta-carbons)
~127Aromatic C4 (para-carbon)
~126Aromatic C2/C6 (ortho-carbons)
~47Quaternary Carbon (C(CH₃)₂)
~26Methyl Carbons (-CH₃)

Note: Data compiled from publicly available spectral databases.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationDescription
2500 - 3300O-H stretchVery broad, characteristic of a carboxylic acid dimer
~3060, 3030C-H stretch (sp²)Aromatic C-H
~2980, 2940C-H stretch (sp³)Aliphatic C-H
~1700C=O stretchStrong, sharp absorption for the carboxylic acid carbonyl
~1600, 1495, 1450C=C stretchAromatic ring skeletal vibrations
~1300, 1230C-O stretch & O-H bendCoupled vibrations

Note: Data is characteristic for phenyl-substituted carboxylic acids.[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/z RatioProposed FragmentNotes
164[C₁₀H₁₂O₂]⁺Molecular Ion (M⁺)
119[M - COOH]⁺Loss of the carboxyl group
105[C₇H₅O]⁺
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation
41[C₃H₅]⁺

Note: Fragmentation pattern obtained from GC-MS analysis.[1] The base peak is often observed at m/z 119.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 15-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • To ensure complete dissolution, the sample can be gently vortexed.

    • Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

    • Acquisition Time: 2-4 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 s

    • Acquisition Time: 1-2 s

2.2. IR Spectroscopy Protocol (KBr Pellet Method)

  • Sample Preparation:

    • Grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is IR-transparent and serves as a matrix.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of a blank KBr pellet.

    • Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry Protocol (GC-MS with Electron Ionization)

  • Sample Preparation and Derivatization:

    • For GC-MS analysis of carboxylic acids, derivatization is often required to increase volatility. A common method is silylation.

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70°C) to form the trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injection Mode: Split injection.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight.

      • Scan Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Compound: this compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep MS_Prep Derivatization (e.g., Silylation) Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 2-Methyl-2-Phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-phenylpropanoic acid (CAS No. 826-55-1), a compound of interest in organic synthesis and as a pharmaceutical intermediate. Due to a lack of extensive, publicly available quantitative solubility data, this document summarizes the existing qualitative and predicted information and presents a detailed, standardized experimental protocol for determining its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its bioavailability, formulation, and efficacy in various applications. For a carboxylic acid like this compound, solubility is governed by the interplay between its polar carboxylic group and its nonpolar phenyl and methyl groups.

Solubility Data for this compound

Currently, precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents is limited in publicly accessible literature. The available information is primarily qualitative or based on computational predictions.

Table 1: Summary of Available Solubility Data for this compound

SolventSolubility DescriptionReported Value (if available)Data TypeSource
WaterInsoluble/Sparingly Soluble.[1][2]1.35 mg/mL; 1.79 mg/mLPredicted[3]
EthanolSolubleNot specifiedQualitative[2]
EtherSolubleNot specifiedQualitative[2]
ChloroformSlightly SolubleNot specifiedQualitative[4]
MethanolSlightly SolubleNot specifiedQualitative[4]

Note: The predicted values for water solubility suggest some degree of solubility, contrasting with the qualitative descriptions of "insoluble." This highlights the necessity for experimental verification.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5][6] It is a robust method applicable to a wide range of compounds and solvents.[5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for pharmaceutical applications is 25°C or 37°C.[6]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 48 hours.[5][8] The agitation speed should be consistent (e.g., 100-150 rpm).[5]

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., measure absorbance at the λmax with a UV-Vis spectrophotometer or determine the concentration via HPLC).

  • Calculation:

    • Construct a calibration curve from the data of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter or centrifuge supernatant D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility G->H G Logical Flow in Solubility-Dependent Research Solubility Solubility Determination Preformulation Pre-formulation Studies Solubility->Preformulation Formulation Formulation Development Preformulation->Formulation Bioavailability In Vivo Bioavailability Studies Formulation->Bioavailability Clinical Clinical Trials Bioavailability->Clinical

References

An In-depth Technical Guide to Coluracetam (CAS No. 135463-81-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 826-55-1 corresponds to 2-Methyl-2-phenylpropanoic acid. However, the detailed request for information on signaling pathways and drug development strongly suggests an interest in the nootropic agent Coluracetam, whose CAS number is 135463-81-9. This guide will focus on Coluracetam.

Introduction

Coluracetam (formerly MKC-231, BCI-540) is a synthetic nootropic compound of the racetam family, distinguished by its unique mechanism of action.[1][2] It was initially developed by Mitsubishi Tanabe Pharma Corporation for the potential treatment of Alzheimer's disease.[1][2] After failing to meet endpoints in clinical trials for Alzheimer's, it was licensed by BrainCells Inc. for investigation into major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1][3] Coluracetam's primary pharmacological activity centers on the enhancement of the brain's choline (B1196258) uptake system, which is critical for the synthesis of the neurotransmitter acetylcholine (B1216132).[4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and potential applications for researchers and drug development professionals.

Chemical and Physical Properties

Coluracetam is a fat-soluble, white crystalline powder.[6][7] Its key quantitative properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxo-1-pyrrolidinyl)acetamide[1]
CAS Number 135463-81-9[1][7]
Molecular Formula C₁₉H₂₃N₃O₃[1][2]
Molar Mass 341.411 g·mol⁻¹[1][2]
Melting Point 165-167°C[8]
Appearance White to off-white crystalline powder[2][7]
Solubility Soluble in DMSO, ethanol, chloroform, acetone. Limited solubility in water.[7][8][][10]

Mechanism of Action: High-Affinity Choline Uptake (HACU) Enhancement

The principal mechanism of Coluracetam is the enhancement of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][11] By modulating the choline transporter system, Coluracetam increases the velocity of choline transport into neurons.[12] This leads to a greater availability of choline for the enzyme choline acetyltransferase (ChAT), resulting in increased ACh synthesis.[2] This action is particularly significant in cognitively impaired models where cholinergic function is compromised.[1][] Studies in rats treated with cholinergic neurotoxins have shown that Coluracetam can reverse deficits in ACh levels and improve learning.[1][] The procognitive effects may be long-lasting, suggesting it induces a change in the regulation of the choline transporter system.[1]

Beyond its primary cholinergic effect, some research suggests Coluracetam may also modulate AMPA receptors, which are involved in fast synaptic transmission and play a role in learning and memory.[2][13]

Mechanism_of_Action Figure 1: Coluracetam's Mechanism of Action cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft coluracetam Coluracetam hacu High-Affinity Choline Uptake (HACU) Transporter coluracetam->hacu Enhances choline_int Choline (Intracellular) hacu->choline_int Uptake choline_ext Choline (Extracellular) chat ChAT choline_int->chat Precursor ach Acetylcholine (ACh) chat->ach Synthesizes vesicle Synaptic Vesicle (contains ACh) ach->vesicle Packaged into ach_cleft ACh vesicle->ach_cleft Release ache AChE ach_cleft->ache Degradation choline_reuptake Choline ache->choline_reuptake Produces choline_reuptake->hacu Reuptake

Figure 1: Coluracetam's Mechanism of Action

Pharmacokinetics

Coluracetam has a relatively short half-life, estimated to be around 2-3 hours. In animal studies, despite the compound being undetectable in the brain after 3 hours, the cognitive benefits were observed to persist, suggesting a lasting impact on the cholinergic system.[12] As a fat-soluble compound, it is recommended to be taken with a healthy fat source to aid absorption.[6]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, a representative methodology for assessing the efficacy of Coluracetam in an animal model of cognitive deficit can be summarized from published studies.[]

Objective: To assess the effect of Coluracetam on learning and memory in rats with a chemically-induced cholinergic deficit.

Model: Ethylcholine aziridinium (B1262131) (AF64A)-treated rats. AF64A is a neurotoxin that selectively destroys cholinergic neurons, creating a model of cognitive impairment.[]

Methodology:

  • Animal Subjects: Male Wistar rats are housed under standard laboratory conditions.

  • Induction of Deficit: A single intracerebroventricular (ICV) injection of the cholinergic neurotoxin AF64A is administered to induce a learning deficit. Control groups receive a saline injection.

  • Drug Administration: Coluracetam is administered orally (e.g., at doses of 1-10 mg/kg) for a predetermined period before behavioral testing.[2] A vehicle control group is also included.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of opaque water, using spatial cues. Latency to find the platform and path length are recorded over several days.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Neurochemical Analysis: After behavioral testing, brain tissue (specifically the hippocampus) is collected. High-performance liquid chromatography (HPLC) may be used to measure levels of acetylcholine and choline to confirm the effects of the drug on the cholinergic system.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the Coluracetam-treated group against the AF64A-impaired and control groups.

Experimental_Workflow Figure 2: Representative Preclinical Experimental Workflow start Start: Select Animal Subjects (e.g., Male Wistar Rats) induction Induce Cholinergic Deficit (ICV injection of AF64A) start->induction grouping Divide into Groups: 1. Control (Saline) 2. Deficit (AF64A + Vehicle) 3. Treatment (AF64A + Coluracetam) induction->grouping administration Oral Administration (Vehicle or Coluracetam) grouping->administration testing Behavioral Testing (e.g., Morris Water Maze) administration->testing analysis Neurochemical Analysis (Hippocampal ACh Levels via HPLC) testing->analysis data Statistical Data Analysis (ANOVA) analysis->data end End: Evaluate Efficacy data->end

Figure 2: Representative Preclinical Experimental Workflow

Applications and Research Areas

Coluracetam has been investigated for several potential therapeutic applications:

  • Cognitive Enhancement: Its primary application is as a nootropic to improve memory, learning, and focus.[4][14]

  • Alzheimer's Disease: Though initial trials were unsuccessful, its mechanism of action remains relevant for conditions involving cholinergic decline.[1][12]

  • Major Depressive Disorder (MDD) & Generalized Anxiety Disorder (GAD): Phase IIa clinical trials suggested potential efficacy for patients with comorbid MDD and GAD who were unresponsive to standard antidepressants.[1]

  • Neuroprotection: Studies have shown it may protect neurons from glutamate (B1630785) toxicity and other harmful substances.[12]

  • Retinal and Optic Nerve Injury: There is some evidence suggesting potential use in preventing and treating ischemic retinopathy and nerve injury.[1][6]

Safety and Toxicology

Coluracetam is generally considered well-tolerated and non-toxic in short-term studies, though long-term safety data in humans is lacking.[6][15]

ParameterInformationReference
General Safety Considered well-tolerated and non-toxic in limited studies.[6][15]
Common Side Effects Fatigue, headaches, anxiety, nervousness, nausea. Often associated with high doses or insufficient choline intake.[6][12]
Long-term Effects Not scientifically studied; long-term safety profile is unknown.[3][15]
Drug Interactions May interact with anticholinergic and cholinergic drugs.[15]
Legal Status Not FDA approved in the US. Legal status varies by country.[1][15]

It is crucial to note that much of the available information is from animal studies and anecdotal reports, with a limited number of human clinical trials having been published.[15][16]

References

The Multifaceted Biological Activities of 2-Methyl-2-Phenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methyl-2-phenylpropanoic acid represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their significant pharmacological effects, including anti-inflammatory, antihistaminic, lipid-lowering, antibacterial, and emerging anticancer and anticonvulsant properties. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

Core Biological Activities

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The primary activities explored in this guide are:

  • Anti-inflammatory and Analgesic Activity: Primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

  • Antihistamine Activity: Achieved by antagonizing the histamine (B1213489) H1 receptor.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating lipid and glucose metabolism.

  • Antibacterial Activity: Demonstrating efficacy against various bacterial strains.

  • Anticancer and Anticonvulsant Activities: Emerging areas of investigation for this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

Compound ReferenceTargetIC50 (µM)
6h COX-11.76[1]
COX-22.96[1]
6l COX-11.40[1]
COX-22.34[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ReferenceE. coli (ATCC 35218) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)L. monocytogenes (ATCC 1911) MIC (µg/mL)
6d 6.25[2]>10012.5[2]
6h 6.25[2]12.5[2]6.25[2]
6l 6.25[2]6.25[2]6.25[2]
6m 6.25[2]2512.5[2]
Chloramphenicol (Reference) 6.25[2]2512.5[2]

Table 3: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Compound ReferenceTargetEC50 / IC50 (nM)
25a (GW590735) PPARαEC50 = 4[3]
LY518674 PPARαIC50 ≈ 24[4]

Table 4: Histamine H1 Receptor Binding Affinity

CompoundTargetKi (nM)
Bilastine Histamine H1 Receptor1.92 ± 0.08[2]
Carebastine Histamine H1 Receptor27 ± 4[3]

Note on Anticancer and Anticonvulsant Data: While literature suggests that arylpropionic acid derivatives possess potential anticancer and anticonvulsant activities, specific quantitative data (e.g., IC50 values against cancer cell lines or ED50 values in seizure models) for this compound derivatives were not prominently available in the reviewed literature. Further research is required to quantify these activities for this specific subclass.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are rooted in their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key mechanisms.

Cyclooxygenase (COX) Inhibition Pathway

Derivatives with anti-inflammatory properties act by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. This inhibition reduces the production of pro-inflammatory mediators.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-Methyl-2-phenylpropanoic Acid Derivative Inhibitor->COX Inhibition

Cyclooxygenase (COX) Inhibition Pathway
Histamine H1 Receptor Antagonism

Antihistaminic derivatives competitively block the histamine H1 receptor, a G-protein coupled receptor (GPCR). This prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

H1_Receptor_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, itching) Ca_Release->Allergic_Response PKC->Allergic_Response Antagonist 2-Methyl-2-phenylpropanoic Acid Derivative Antagonist->H1R Blocks

Histamine H1 Receptor Signaling Pathway
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Certain derivatives act as agonists for PPARα, a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation, thereby lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol.

PPARa_Pathway cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., for FAO) PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism Agonist 2-Methyl-2-phenylpropanoic Acid Derivative (Agonist) Agonist->PPARa Activates

PPARα Agonism Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in DMSO

    • 96-well microplate

    • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection or LC-MS/MS system

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

    • Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compounds

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microplates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Histamine H1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor using a radioligand competition assay.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor

    • Radioligand (e.g., [³H]-mepyramine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)

    • Test compounds

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound in the assay buffer.

    • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, add a high concentration of the non-specific binding control.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PPARα Transactivation Assay

This assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.

  • Materials:

    • Host cells (e.g., HEK293T, COS-1)

    • Expression plasmid for full-length human PPARα

    • Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

    • Transfection reagent

    • Test compounds and a known PPARα agonist (e.g., GW7647)

    • Luciferase assay system

  • Procedure:

    • Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or the reference agonist.

    • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The derivatives of this compound are a promising class of pharmacologically active molecules with a diverse range of biological activities. Their established efficacy as anti-inflammatory agents, antihistamines, and PPARα agonists, coupled with their emerging potential in oncology, neurology, and infectious diseases, highlights their significance in drug discovery. This technical guide provides a foundational resource for researchers, offering a consolidated view of their quantitative activities, mechanisms of action, and the experimental methodologies required for their evaluation. Further exploration of the structure-activity relationships within this chemical scaffold is warranted to optimize their therapeutic potential and develop novel drug candidates with enhanced efficacy and safety profiles.

References

The Central Scaffold: A Technical Guide to the Therapeutic Potential of 2-Methyl-2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-methyl-2-phenylpropanoic acid, a key chemical scaffold in modern pharmacotherapy. While not a therapeutic agent in its own right, its structural motif is central to the development of potent and selective second-generation antihistamines. This document details the therapeutic applications of its derivatives, focusing on their mechanism of action as H1 receptor antagonists. It summarizes available toxicological and metabolic data for the core compound and its analogues, presents detailed experimental protocols for synthesis and biological evaluation, and visualizes key pathways and workflows to support further research and development in the field of allergy and inflammatory diseases.

Introduction: A Building Block for Advanced Therapeutics

This compound is an organic compound recognized primarily as a crucial synthetic intermediate in the pharmaceutical industry.[1] Its molecular structure provides a versatile backbone for the creation of more complex, biologically active molecules. The principal therapeutic relevance of this acid lies in its role as a precursor to a class of potent and selective H1 antihistamine agents, including widely used drugs such as bilastine (B1667067) and fexofenadine.[1][2][3][4] This guide will explore the therapeutic applications derived from this core structure, its metabolic fate, and the methodologies used to evaluate the compounds it helps create.

Therapeutic Applications of Derivatives: H1 Receptor Antagonism

The primary therapeutic value of the this compound scaffold is realized in its derivatives, which are designed to act as potent and selective antagonists of the histamine (B1213489) H1 receptor.[2][3] These second-generation antihistamines are indicated for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria.

Mechanism of Action

Derivatives of this compound function as inverse agonists of the histamine H1 receptor. By binding to the receptor, they stabilize its inactive conformation, thereby preventing the downstream signaling cascade typically initiated by histamine binding. This action blocks the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation. Notably, these derivatives exhibit high selectivity for the H1 receptor, avoiding interaction with other pharmaceutical receptors even at higher doses, which contributes to a favorable safety profile.[2][3]

H1_Receptor_Signaling cluster_receptor Receptor State cluster_signaling Downstream Signaling Cascade Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds & Activates H1R_inactive H1 Receptor (Inactive) Gq_protein Gq Protein Activation H1R_inactive->Gq_protein Inhibits Activation H1R_active->Gq_protein Derivative 2-Methyl-2-Phenylpropanoic Acid Derivative Derivative->H1R_inactive Binds & Stabilizes PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., Vasodilation, Itching) Ca_PKC->Allergic_Response

H1 Receptor Antagonism Pathway

Quantitative Data Summary

While quantitative data on the direct biological activity of this compound is scarce, extensive data exists for its therapeutic derivatives. Toxicological data for the parent acid is also available.

Table 1: H1 Receptor Binding Affinity of Bilastine (A Key Derivative)
CompoundReceptor ConfigurationKi (nM)
BilastineWild-Type H1 Receptor1.92 ± 0.08[1]
BilastineK179A Mutant H1 Receptor5.20 ± 1.18[1]
BilastineK191A Mutant H1 Receptor2.57 ± 0.16[1]
BilastineK179A + K191A Double Mutant7.96 ± 0.76[1]
Ki (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity.
Table 2: Toxicological Profile of this compound
ParameterSpeciesValueClassificationReference
Acute Oral LD50Rat~2793 mg/kgNot Classified[5]
Skin Irritation-Causes skin irritationGHS Category 2[5][6]
Eye Irritation-Causes serious eye irritationGHS Category 2A[5][6]
Respiratory Irritation-May cause respiratory irritationGHS STOT SE 3[5][6]
LD50 (Lethal Dose, 50%): The dose required to kill half the members of a tested population.

Metabolic Pathways

In vivo studies on the closely related analogue, 2-phenylpropionic acid (2-PPA), provide a model for the metabolic activation of this class of compounds in rats. Two primary pathways are implicated: the formation of a reactive coenzyme A thioester (acyl-CoA) and the formation of an acyl glucuronide.[7][8] Research suggests that the acyl-CoA pathway is the more significant contributor to the formation of covalent protein adducts in vivo.[7][8]

Metabolic_Activation PPA 2-Phenylpropionic Acid (Model Compound) Acyl_CoA Acyl-CoA Thioester (Reactive Metabolite) PPA->Acyl_CoA Acyl-CoA Synthetase Acyl_Gluc Acyl Glucuronide (Metabolite) PPA->Acyl_Gluc UDP-Glucuronosyltransferase Protein Liver Proteins Acyl_CoA->Protein Major Pathway to Covalent Binding Acyl_Gluc->Protein Minor Contribution to Covalent Binding Adducts Covalent Protein Adducts

Metabolic Activation of Phenylpropionic Acids

Experimental Protocols

Synthesis of Methyl 2-Methyl-2-phenylpropanoate

This protocol describes the Fischer-Speier esterification, a common method for synthesizing the methyl ester of this compound, a direct precursor in many pharmaceutical syntheses.[1]

  • Objective: To synthesize Methyl 2-methyl-2-phenylpropanoate from this compound.

  • Reactants:

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure:

    • A mixture of this compound and an excess of methanol is prepared in a round-bottom flask.[1]

    • The acid catalyst is added to the mixture.

    • The reaction is conducted under reflux conditions to increase the reaction rate. The excess methanol helps drive the reaction equilibrium towards the formation of the ester.[1]

    • Upon completion, the reaction is worked up by neutralizing the acid catalyst, removing excess methanol via distillation, and purifying the resulting ester, typically through extraction and distillation.

Synthesis_Workflow Start Start Materials: - this compound - Methanol - H₂SO₄ (cat.) Reflux Heat under Reflux Start->Reflux Workup Reaction Work-up: - Neutralization - Solvent Removal Reflux->Workup Purification Purification: - Extraction - Distillation Workup->Purification Product Final Product: Methyl 2-methyl-2- phenylpropanoate Purification->Product

Fischer-Speier Esterification Workflow
Histamine H1 Receptor Binding Assay

This in vitro assay is fundamental for determining the affinity of a test compound (e.g., a derivative of this compound) for the H1 receptor.[1]

  • Objective: To determine the Ki or IC50 value of a test compound for the H1 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the H1 receptor.

  • Materials:

    • Radiolabeled ligand (e.g., [³H]-mepyramine)

    • Source of H1 receptors (e.g., membranes from CHO cells expressing the human H1 receptor)

    • Test compound at various concentrations

    • Incubation buffer

    • Scintillation counter

  • Procedure:

    • The H1 receptor source is incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound.

    • A parallel incubation is performed with an excess of a known non-radiolabeled H1 antagonist to determine non-specific binding.

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Outlook

This compound stands as a testament to the importance of foundational scaffolds in drug discovery. While its direct therapeutic applications are not documented, its central role in the architecture of highly successful H1 antihistamines is undisputed. The favorable safety and selectivity profile of these derivatives underscore the value of this particular structural motif. Future research may focus on leveraging this scaffold to develop novel therapeutics targeting other receptors or enzymes, or to refine the pharmacokinetic and pharmacodynamic properties of existing drug classes. The metabolic and toxicological data available for the core acid provide a valuable baseline for the safety assessment of any new derivatives. Continued exploration of this chemical space holds promise for the development of next-generation therapies for allergic and inflammatory conditions.

References

A Technical Review of 2-Methyl-2-Phenylpropanoic Acid: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methyl-2-phenylpropanoic acid, also known as 2-phenylisobutyric acid, is a vital carboxylic acid derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a quaternary carbon center adjacent to a phenyl group, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and its significant role in the development of prominent antiallergic and antihistamine agents. The document summarizes quantitative data in structured tables, provides detailed experimental protocols, and illustrates key synthetic and application pathways through diagrams for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Information

This compound is a white to yellowish crystalline solid at room temperature.[1] It is characterized by its insolubility in water and its classification as an irritant to the eyes, skin, and respiratory system.[2][3] Proper handling procedures, including the use of personal protective equipment, are recommended.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 826-55-1[2][3][4]
Molecular Formula C₁₀H₁₂O₂[2][3][4]
Molecular Weight 164.20 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms 2-Phenylisobutyric acid, α,α-Dimethylphenylacetic acid[1][3][5]
Appearance White to Yellowish crystalline solid[1][4]
Melting Point 80-82 °C[2][6]
Boiling Point 146.5 °C[2][6]
Density 1.089 ± 0.06 g/cm³ (Predicted)[2][6]
Solubility Insoluble in water.[2][6][2][6]
Storage Sealed in a dry environment at room temperature.[6][6]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary StatementsReferences
Irritating to eyes, respiratory system, and skin.[2]H315: Causes skin irritation; H319: Causes serious eye irritation.[3]P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362[3][5]

Synthesis and Manufacturing

This compound is a crucial synthetic intermediate. Its synthesis is often linked with its corresponding methyl ester, methyl 2-methyl-2-phenylpropanoate, which serves as both a precursor and a derivative in various chemical processes. The acid can be esterified to form the ester, or the ester can be hydrolyzed to yield the acid. A common and well-documented approach involves the methylation of a simpler precursor, methyl 2-phenylpropionate.

Synthesis_Pathways sub Methyl 2-phenylpropionate ester Methyl 2-methyl-2- phenylpropanoate sub->ester Alkylation (LDA, CH₃I) acid This compound ester->acid Hydrolysis acid->ester Fischer-Speier Esterification deriv Pharmaceutical Derivatives (e.g., Bilastine, Fexofenadine) acid->deriv Multi-step Synthesis

Caption: Synthetic routes involving this compound and its methyl ester.
Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Methyl-2-phenylpropanoate via Alkylation [7]

This procedure details the methylation of methyl 2-phenylpropionate using a strong base.

  • Preparation of LDA: In a flame-dried, round-bottom flask under an argon atmosphere, a solution of diisopropylamine (B44863) (89.6 mmol) in anhydrous THF (200 ml) is cooled to -30°C. n-Butyllithium in hexane (B92381) (86.4 mmol) is added dropwise, and the mixture is stirred for 20 minutes.

  • Enolate Formation: A solution of methyl 2-phenylpropionate (64.0 mmol) in anhydrous THF (10 ml) and HMPA (92.0 mmol) is added to the LDA solution. The mixture is stirred at -30°C for 10 minutes, then at 0°C for 45 minutes. Caution: HMPA is a known carcinogen and must be handled with extreme care in a fume hood.

  • Alkylation: The reaction is cooled back to -30°C, and a solution of methyl iodide (96.0 mmol) in anhydrous THF (30 ml) is added. The mixture is stirred at -30°C for 1 hour.

  • Work-up: The reaction is quenched by adding it to a saturated aqueous solution of ammonium (B1175870) chloride (400 ml) and water (50 ml). The mixture is extracted with ether (400 ml), and the aqueous layer is further extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.

Protocol 2: Selective Bromination of this compound [8]

This protocol describes the preparation of a key intermediate for fexofenadine (B15129) synthesis.

  • Reaction Setup: this compound is dissolved in an aqueous medium.

  • Bromination: Bromine is added to the solution. The reaction mixture is stirred, and consumption of the starting material is monitored by gas chromatography.

  • Acidification: Upon completion, the neutral reaction solution is acidified with 5N hydrochloric acid to a pH of 1-2.

  • Extraction and Isolation: The aqueous solution is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulphate and evaporated. The resulting solid is suspended in hexanes and filtered to recover the purified product, 2-(4-bromophenyl)-2-methylpropanoic acid. A yield of 81% with 98.5% GC purity has been reported.[8]

Spectroscopic Analysis

Table 3: Representative ¹H and ¹³C NMR Spectral Data for 2-Arylpropanoic Acids (Reference: 2-Phenylpropionic Acid in CDCl₃) [9]

¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
~11.5 - 11.7Broad SingletCarboxylic Acid (-COOH)
~7.20 - 7.40MultipletAromatic Protons (C₆H₅)
~3.73QuartetMethine Proton (-CH)
~1.51DoubletMethyl Protons (-CH₃)
¹³C NMR Chemical Shift (δ) ppm Carbon Assignment
~181.1Carboxylic Carbon (C=O)
~139.7Aromatic C1 (ipso-carbon)
~128.6Aromatic C3/C5 (meta-carbons)
~127.6Aromatic C4 (para-carbon)
~127.2Aromatic C2/C6 (ortho-carbons)
~45.4Methine Carbon (-CH)
~18.0Methyl Carbon (-CH₃)

Note: The spectrum for this compound would differ, notably showing a singlet for the two equivalent methyl groups and the absence of a methine proton signal.

Protocol 3: General NMR Sample Preparation [9]

  • Dissolution: Dissolve 15-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a vial.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution using a Pasteur pipette into a clean, 5 mm NMR tube, avoiding any solid particles.

  • Acquisition: Place the tube in the spectrometer, tune the instrument, shim the magnetic field for homogeneity, and acquire the spectra.

Applications in Drug Development

The primary application of this compound is as a sophisticated building block in the pharmaceutical industry.[4] It is a crucial intermediate in the industrial-scale synthesis of several second-generation antihistamines, which are valued for their efficacy and reduced sedative side effects.[10][11]

Key Pharmaceutical Applications:

  • Antihistamine and Antiallergic Agents: Derivatives of this compound exhibit potent and selective H₁ antihistamine activity.[10][11] They are foundational to the synthesis of blockbuster drugs used to treat allergic rhinitis and chronic urticaria.

  • Intermediate for Bilastine: The compound is explicitly mentioned as a pharmaceutical intermediate for the synthesis of Bilastine.[1][11]

  • Intermediate for Fexofenadine: It is a key intermediate in manufacturing processes for Fexofenadine.[8][11]

  • Research Chemical: Its versatile structure makes it a valuable compound in research and development for creating novel biologically active molecules.[4]

The class of 2-arylpropionic acids famously includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen.[12] However, this compound itself is not used as an NSAID; its utility lies in its role as a precursor for other classes of therapeutic agents.

Application_Pathway start 2-Methyl-2-phenyl- propanoic Acid inter Key Synthetic Intermediate start->inter Chemical Synthesis drug Final Drug Product (e.g., Bilastine) inter->drug Finalization Steps receptor Histamine H1 Receptor drug->receptor Antagonist Binding effect Blockage of Histamine Action (Antiallergic Effect) receptor->effect Inhibition

Caption: Role of this compound in the synthesis and action of H1 antihistamines.

Conclusion

This compound is a compound of significant industrial and scientific interest. While its direct biological activity is limited, its role as a key intermediate in the synthesis of high-value pharmaceuticals, particularly advanced H1 antihistamines, is well-established. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is essential for professionals engaged in pharmaceutical research, development, and manufacturing. The methodologies and data presented in this guide serve as a critical resource for the efficient and controlled use of this versatile chemical building block.

References

Methodological & Application

experimental protocol for 2-methyl-2-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-methyl-2-phenylpropanoic Acid

Introduction

This compound is a valuable carboxylic acid derivative utilized as a building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Notably, it serves as a key intermediate in the preparation of certain pharmaceuticals. This document outlines a detailed experimental protocol for the synthesis of this compound, intended for researchers and professionals in organic synthesis and drug development. The described method involves a two-step process: the methylation of methyl 2-phenylpropionate to form methyl 2-methyl-2-phenylpropanoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

ParameterMethyl 2-methyl-2-phenylpropanoateThis compoundReference
Molecular Weight ( g/mol ) 178.23164.20[1]
Typical Yield Not explicitly reported for this specific reaction, but the general method is effective.High (quantitative hydrolysis is common)
Melting Point (°C) N/A (Liquid)80-82[2]
Boiling Point (°C) 230.2 at 760 mmHg146.5[1][2]
Appearance Colorless to light yellow liquidWhite crystalline solid[1][2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. The protocol is divided into two main stages: the synthesis of the intermediate ester and its subsequent hydrolysis.

Part 1: Synthesis of Methyl 2-methyl-2-phenylpropanoate via Alkylation

This procedure involves the deprotonation of methyl 2-phenylpropionate using lithium diisopropylamide (LDA) to form an enolate, which is then alkylated with methyl iodide.

Materials and Reagents:

Procedure:

  • Preparation of LDA: In a flame-dried round-bottom flask under an inert atmosphere (argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -30°C. To this solution, add n-butyllithium in hexane (1.05 equivalents) dropwise, maintaining the temperature at -30°C. Stir the mixture for 20 minutes at this temperature to form the LDA solution.[3]

  • Enolate Formation: In a separate flask, prepare a solution of methyl 2-phenylpropionate (1.0 equivalent) in anhydrous THF and HMPA (1.15 equivalents). Add this solution to the prepared LDA solution at -30°C. Stir the reaction mixture at -30°C for 10 minutes and then at 0°C for 45 minutes to ensure complete enolate formation.[3]

  • Alkylation: Cool the reaction mixture back down to -30°C. Add a solution of methyl iodide (1.5 equivalents) in anhydrous THF dropwise. Stir the mixture at -30°C for 1 hour.[3]

  • Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The aqueous layer can be further extracted with ethyl acetate to ensure complete product recovery.[3]

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude methyl 2-methyl-2-phenylpropanoate. The crude product can be further purified by distillation.

Part 2: Hydrolysis of Methyl 2-methyl-2-phenylpropanoate

This procedure describes the conversion of the methyl ester to the desired carboxylic acid.

Materials and Reagents:

Procedure:

  • Saponification: Dissolve the crude methyl 2-methyl-2-phenylpropanoate in methanol or ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2-3 equivalents). Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Acidification: After cooling the reaction mixture to room temperature, remove the alcohol solvent under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate). Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Materials: - Methyl 2-phenylpropionate - Diisopropylamine - n-BuLi, MeI LDA_Prep LDA Preparation Start->LDA_Prep -30°C, THF Enolate_Formation Enolate Formation LDA_Prep->Enolate_Formation Add Methyl 2-phenylpropionate Alkylation Alkylation with Methyl Iodide Enolate_Formation->Alkylation -30°C to 0°C Ester_Intermediate Intermediate: Methyl 2-methyl-2- phenylpropanoate Alkylation->Ester_Intermediate Work-up Hydrolysis Saponification (Hydrolysis) Ester_Intermediate->Hydrolysis NaOH/MeOH, Reflux Acidification Acidification Hydrolysis->Acidification HCl Purification Purification & Isolation Acidification->Purification Final_Product Final Product: 2-methyl-2-phenylpropanoic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-methyl-2-phenylpropanoic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The primary method detailed is the alkylation of a phenylacetic acid derivative, a robust and well-documented route. This guide includes a thorough experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful synthesis in a research environment.

Introduction

This compound is a carboxylic acid that serves as a key building block in the development of a variety of biologically active molecules. Its structure, which features a quaternary carbon atom adjacent to a phenyl group, is a common motif in medicinal chemistry. Notably, derivatives of this compound have shown promise as antihistaminic agents.[1][2] The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This document outlines a common and effective laboratory method for the preparation of this compound. The described protocol is based on the alkylation of a suitable precursor, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Approach: Alkylation of Phenylacetic Acid Derivative

A prevalent method for the synthesis of this compound involves the methylation of a phenylacetic acid ester, such as methyl 2-phenylpropionate, followed by hydrolysis of the resulting ester. This two-step approach is generally efficient and allows for good control over the final product.

Overall Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Step 1: Alkylation of Methyl 2-phenylpropionate

Step 2: Hydrolysis of Methyl 2-methyl-2-phenylpropanoate

Experimental Protocols

Materials and Reagents
  • Methyl 2-phenylpropionate

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexamethylphosphoramide (HMPA) - Caution: HMPA is a known carcinogen and should be handled with extreme care in a fume hood. [1]

Protocol 1: Synthesis of Methyl 2-methyl-2-phenylpropanoate[1]

This protocol details the alkylation of methyl 2-phenylpropionate.

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.4 equivalents) in anhydrous THF. Cool the solution to -30 °C. To this solution, add n-butyllithium (1.35 equivalents) dropwise, maintaining the temperature at -30 °C. Stir the mixture for 20 minutes at this temperature.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl 2-phenylpropionate (1.0 equivalent) in anhydrous THF. For enhanced reactivity, HMPA (1.4 equivalents) can be added to the substrate solution. Stir the reaction mixture at -30 °C for 10 minutes and then at 0 °C for 45 minutes.

  • Alkylation: Cool the reaction mixture back down to -30 °C. Add a solution of methyl iodide (1.5 equivalents) in anhydrous THF dropwise. Stir the mixture at -30 °C for 1 hour.

  • Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers should be washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, methyl 2-methyl-2-phenylpropanoate, can be purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

This protocol describes the hydrolysis of the ester to the final carboxylic acid product. A similar procedure is often used for the hydrolysis of nitriles to carboxylic acids.[3]

  • Saponification: Dissolve the purified methyl 2-methyl-2-phenylpropanoate from the previous step in a suitable solvent such as methanol (B129727) or ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the alcohol solvent under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2), which will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagent Quantities for the Synthesis of Methyl 2-methyl-2-phenylpropanoate

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Methyl 2-phenylpropionate1.0164.20(user defined)
Diisopropylamine1.4101.19(calculated)
n-Butyllithium1.3564.06(calculated)
Methyl Iodide1.5141.94(calculated)
HMPA (optional)1.4179.20(calculated)

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
AppearanceWhite solid
Melting Point77-79 °C
¹H NMR (CDCl₃)δ 7.25-7.45 (m, 5H, Ar-H), 1.60 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ 183.5, 143.8, 128.5, 127.0, 125.8, 46.5, 26.8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

Synthesis_Workflow start Start Materials: Methyl 2-phenylpropionate, Diisopropylamine, n-BuLi, CH3I lda Prepare LDA Solution (Anhydrous THF, -30°C) start->lda Step 1 enolate Form Enolate (-30°C to 0°C) lda->enolate alkylation Alkylation with Methyl Iodide (-30°C) enolate->alkylation workup1 Aqueous Work-up (NH4Cl solution) alkylation->workup1 purification1 Purification by Vacuum Distillation workup1->purification1 ester Intermediate: Methyl 2-methyl-2-phenylpropanoate purification1->ester hydrolysis Saponification (NaOH, Reflux) ester->hydrolysis Step 2 workup2 Acidic Work-up (HCl) hydrolysis->workup2 purification2 Recrystallization workup2->purification2 product Final Product: This compound purification2->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • HMPA is a known carcinogen and should be handled with appropriate personal protective equipment.[1]

  • Anhydrous solvents are essential for the success of the LDA-mediated alkylation.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The described two-step protocol provides a reliable method for the laboratory preparation of this compound. The alkylation of methyl 2-phenylpropionate followed by hydrolysis is a versatile and scalable route for obtaining this important synthetic intermediate. Careful attention to anhydrous conditions and safe handling of reagents are critical for achieving high yields and purity. This protocol is well-suited for researchers in academic and industrial settings who require access to this compound for their research and development activities.

References

Application Notes and Protocols for the Quantification of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid is a carboxylic acid derivative with a phenyl group and a methyl group attached to the alpha-carbon. Accurate and robust analytical methods for the quantification of this compound are crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented below for easy comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High-resolution separation by liquid chromatography coupled with sensitive and selective tandem mass spectrometry detection.
Typical Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
**Linearity (R²) **> 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound in simpler matrices or when high sensitivity is not required.

Experimental Protocol

1. Sample Preparation (from a non-biological matrix):

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is commonly used.[1] The exact ratio should be optimized for best separation. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220-230 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify Concentration Calibration_Curve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of this compound, particularly after derivatization to increase its volatility.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

  • Derivatization: To improve volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification to form the methyl ester.

    • To the dried extract, add a solution of methanolic HCl or diazomethane (B1218177) (with appropriate safety precautions).

    • Heat the mixture (e.g., at 60°C) for a specified time to complete the reaction.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C.[2]

    • Quadrupole Temperature: 150°C.[2]

    • Scan Range: m/z 40-400.[2]

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

3. Calibration and Quantification:

  • Prepare calibration standards of derivatized this compound.

  • Inject the standards and samples into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Esterification) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify Concentration Calibration_Curve->Quantify

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation (for plasma/serum):

    • To a small volume of plasma (e.g., 100 µL), add a precipitating agent like acetonitrile or methanol (typically 3 volumes).

    • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Liquid-Liquid Extraction (LLE):

    • To the sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex to facilitate extraction of the analyte into the organic phase.

    • Centrifuge to separate the layers.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]

  • Internal Standard: An isotopically labeled analog of this compound is the ideal internal standard.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[3][4]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Ion Source Parameters: Optimize capillary voltage, gas flow rates, and temperature.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard for high selectivity and sensitivity.

3. Calibration and Quantification:

  • Prepare calibration standards in a matrix that matches the samples (e.g., blank plasma).

  • Analyze the calibration standards and samples using the LC-MS/MS method.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.[4]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT/LLE) Add_IS->Extraction LC Liquid Chromatograph Extraction->LC MSMS Tandem Mass Spectrometer LC->MSMS Data_Acquisition Data Acquisition (MRM) MSMS->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify Concentration Calibration_Curve->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols: 2-Methyl-2-phenylpropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid, also known as α,α-dimethylphenylacetic acid, is a versatile carboxylic acid that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a quaternary carbon atom adjacent to a phenyl group, provides steric hindrance and specific conformational properties to molecules derived from it. This valuable intermediate is utilized in the synthesis of a range of compounds, most notably as a key component in the development of pharmaceuticals such as antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This document provides detailed application notes, experimental protocols, and synthetic pathway diagrams for the use of this compound in organic synthesis.

Key Applications

This compound is a precursor for a variety of important chemical transformations and the synthesis of complex molecules.

  • Pharmaceutical Intermediates: It is a fundamental component in the synthesis of several active pharmaceutical ingredients (APIs). A primary application is in the preparation of second-generation antihistamines like bilastine (B1667067), where it forms a core part of the final molecule's structure.[4][5][6] It is also a key intermediate in the synthesis of fexofenadine (B15129), another widely used antihistamine.[2]

  • Derivatives with Biological Activity: The scaffold of this compound has been modified to produce derivatives with a range of biological activities. For instance, derivatives have been synthesized and evaluated for their dual cyclooxygenase (COX) inhibitory and antibacterial properties.[7]

  • Specialty Chemicals and Fragrance: Beyond pharmaceuticals, this compound finds use in the manufacturing of specialty chemicals and as a component in the fragrance industry.[8]

Experimental Protocols and Data

The following sections detail key reactions involving this compound, complete with experimental protocols and quantitative data.

Esterification: Synthesis of Methyl 2-methyl-2-phenylpropanoate

The methyl ester of this compound is a common intermediate for further synthetic modifications.

Reaction Scheme:

Experimental Protocol (Fischer-Speier Esterification):

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of methanol (B129727).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-2-phenylpropanoate.

  • Purify the product by distillation under reduced pressure.

Starting MaterialReagentsSolventTypical YieldReference
This compoundMethanol, Sulfuric Acid (catalytic)Methanol (excess)Moderate to High[9]
Halogenation: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

Bromination of the phenyl ring is a key step in the synthesis of intermediates for pharmaceuticals like fexofenadine.[10][11]

Reaction Scheme:

Experimental Protocol:

  • Charge a three-necked round-bottom flask with this compound (25 g, 0.1524 moles) and water (300 ml) at ambient temperature.[10]

  • To the resulting suspension, add bromine (43.8 g) dropwise.[10]

  • Stir the reaction mixture at 75-80°C until the starting material is completely consumed, as monitored by gas chromatography.[10]

  • Cool the reaction mixture, which contains the precipitated product, to room temperature.[10]

  • Extract the product with dichloromethane (B109758) (3 x 75 ml).[10]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness to obtain the product.[10]

Starting MaterialReagentsSolventProductYieldPurity (GC)Reference
This compoundBromineWater2-(4-bromophenyl)-2-methylpropanoic acid81%98.5%[11]
Amidation: Synthesis of N-substituted 2-methyl-2-phenylpropanamides

Amide bond formation is a fundamental transformation in medicinal chemistry.

Reaction Scheme (via Acyl Chloride):

  • C6H5C(CH3)2COOH + SOCl2 -> C6H5C(CH3)2COCl + SO2 + HCl

  • C6H5C(CH3)2COCl + RNH2 -> C6H5C(CH3)2CONHR + HCl

Experimental Protocol (Weinreb Amide Synthesis for Fexofenadine Intermediate):

  • Add this compound (63g), toluene (B28343) (250mL), and thionyl chloride (150g) to a 500mL reaction flask.[2]

  • Heat the mixture to reflux for 2 hours, monitoring for completion by HPLC.[2]

  • Evaporate the solvent and excess thionyl chloride under reduced pressure.[2]

  • Dissolve the residue in toluene (100mL) and cool to 0-5°C.[2]

  • Slowly add a solution of potassium carbonate (132.4g) in water (180g) dropwise, maintaining the temperature.[2]

  • Stir for 10 minutes, then add a solution of N,O-dimethylhydroxylamine hydrochloride (48.6g) in water (80g) dropwise.[2]

  • Allow the reaction to warm to room temperature and react for 2 hours, monitoring for completion by HPLC.[2]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to an oily substance.[2]

  • Purify by distillation under reduced pressure to obtain N-methoxy-N,2-dimethyl-2-phenylpropionamide.[2]

Starting MaterialReagentsProductYieldPurityReference
This compoundThionyl chloride, N,O-dimethylhydroxylamine hydrochloride, Potassium carbonateN-methoxy-N,2-dimethyl-2-phenylpropionamide93.1%98%[2]

Synthetic Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and workflows involving this compound.

G cluster_0 Synthesis of a Key Bilastine Intermediate A This compound B 2-[4-(2-chloroacetyl)phenyl]-2-methylpropanoic acid A->B Chloroacetyl chloride, Lewis acid C 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoic acid B->C Reduction (e.g., with triethylsilane) D 2-[4-[2-[4-(1H-Benzimidazol-2-yl)-piperidin-1-yl]-ethyl]phenyl]-2-methylpropanoic acid C->D Condensation with 2-(4-Piperidinyl)-1H-benzimidazole

Caption: Synthetic pathway to a key intermediate in the preparation of Bilastine.

G cluster_1 General Experimental Workflow for Amidation start Start step1 Activate Carboxylic Acid (e.g., with SOCl2 or coupling agent) start->step1 step2 React with Amine in the presence of a base step1->step2 step3 Aqueous Work-up (Quench, Extract, Wash) step2->step3 step4 Purification (Crystallization or Chromatography) step3->step4 end Final Amide Product step4->end

Caption: A generalized workflow for the amidation of this compound.

G cluster_2 Simplified COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Catalysis Inhibitor 2-Phenylpropanoic Acid Derivative (Inhibitor) Inhibitor->COX_Enzyme Inhibition

Caption: Simplified representation of COX enzyme inhibition by 2-phenylpropanoic acid derivatives.

Conclusion

This compound is a cornerstone building block for the synthesis of a variety of valuable molecules, particularly in the pharmaceutical industry. Its utility in constructing complex scaffolds for antihistamines and its potential for generating novel compounds with diverse biological activities underscore its importance in organic synthesis and drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

Application Notes and Protocols for HPLC Method Development of 2-Methyl-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-phenylpropanoic acid, also known as 2-phenylisobutyric acid, is a carboxylic acid derivative. It and similar structures, often categorized under the "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The accurate and reliable quantification of this compound is crucial in various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[3] This document provides a comprehensive guide to developing a robust HPLC method for this compound, covering both achiral and chiral separations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[4][5]
Molecular Weight164.20 g/mol [4][6][7]
Melting Point77-82 °C[4][5][6]
Boiling Point270.5 ± 9.0 °C at 760 mmHg[4]
pKa4.39 ± 0.10 (Predicted)[5]
LogP2.20[4]
UV AbsorbanceTypically around 210-230 nm for the phenyl groupInferred from general profen analysis[2]
SolubilityInsoluble in water; soluble in organic solvents like methanol (B129727) and chloroform[5]

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach. The following diagram illustrates a typical workflow for developing an HPLC method for this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (as per ICH guidelines) A Analyte Characterization (pKa, LogP, UV Spectrum) B Selection of Chromatographic Mode (Reversed-Phase) A->B C Initial Column Selection (C18, C8) B->C D Initial Mobile Phase Selection (Acetonitrile/Methanol and Water/Buffer) C->D E Mobile Phase Composition (Organic Solvent Ratio, pH) D->E F Flow Rate Optimization E->F G Column Temperature Optimization E->G H Detector Wavelength Selection E->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M HPLC_Optimization cluster_params Adjustable Parameters cluster_responses Observed Responses A Mobile Phase (Organic %, pH) D Retention Time (tR) A->D affects E Resolution (Rs) A->E affects F Peak Asymmetry (Tf) A->F affects B Flow Rate B->D inversely affects G Efficiency (N) B->G affects C Temperature C->D inversely affects C->G affects

References

The Pivotal Role of 2-Methyl-2-phenylpropanoic Acid in Modern Antihistamine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of 2-methyl-2-phenylpropanoic acid and its derivatives as key intermediates in the synthesis of modern second-generation antihistamines. The focus is on providing practical application notes and detailed experimental protocols for the synthesis of these vital pharmaceutical compounds. The information presented is intended to support research, development, and manufacturing efforts in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceuticals, most notably a class of non-sedating H1 receptor antihistamines. Its structural motif is integral to the pharmacophore of several widely used drugs for the management of allergic conditions. This document will primarily focus on the synthesis of a key intermediate for bilastine (B1667067), a potent and selective H1 antihistamine, while also touching upon its relevance in the synthesis of other antihistamines like fexofenadine (B15129) and carebastine (B24193) (the active metabolite of ebastine).

Application in Antihistamine Synthesis

Derivatives of this compound are instrumental in constructing the final molecular architecture of several antihistamines. These derivatives often serve as the core to which other functional groups, responsible for receptor binding and pharmacokinetic properties, are attached.

Bilastine Synthesis

In the synthesis of bilastine, a derivative of this compound serves as a key intermediate. The synthesis involves the coupling of this acidic moiety with a benzimidazole-containing piperidine (B6355638) side chain. The overall synthetic strategy aims for high yield and purity, which is crucial for the production of an active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are derived from publicly available patent literature and are intended for research and development purposes. Appropriate safety precautions and laboratory practices should be followed.

Protocol 1: Synthesis of Methyl 2-methyl-2-phenylpropanoate

This protocol outlines the esterification of this compound, a common initial step.

Materials:

  • This compound (9.00 g, 55 mmol)

  • N,N-dimethylformamide (DMF, 90 ml)

  • Sodium bicarbonate (11.51 g, 2.5 eq.)

  • Methyl iodide (6.89 mL, 2 eq.)

  • 1N HCl (aq)

  • Ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ice water

Procedure:

  • Dissolve this compound in DMF in a suitable reaction vessel.[1]

  • Add sodium bicarbonate to the solution.[1]

  • Slowly add methyl iodide to the mixture.[1]

  • Stir the reaction mixture at room temperature for 40 hours.[1]

  • Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl (aq).[1]

  • Extract the aqueous mixture three times with ether.[1]

  • Combine the organic phases, wash with water, and dry over MgSO₄.[1]

  • Filter and evaporate the solvent to yield the crude product, methyl 2-methyl-2-phenylpropanoate.[1]

Protocol 2: Synthesis of a Key Bilastine Intermediate: 2-(4-{2-[4-(1H-benzimidazol-2-yl)-piperidin-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid

This protocol describes a crucial step in the synthesis of bilastine, where the this compound moiety is coupled with the piperidinyl-benzimidazole side chain.

Materials:

  • 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester

  • 2-piperidin-4-yl-1H-benzimidazole

  • Sodium carbonate

  • Methanol

  • Sodium hydroxide (B78521)

  • Ethanol

  • Acetic acid

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester with 2-piperidin-4-yl-1H-benzimidazole, sodium carbonate, and methanol.[2]

  • Reflux the mixture for 14 hours.[3]

  • After the reaction is complete, the resulting intermediate ester is hydrolyzed.

  • To the crude ester, add sodium hydroxide and ethanol.[3]

  • Heat the mixture at 50-55 °C for 3 hours.[3]

  • Add distilled water and adjust the pH to 7 with acetic acid.[3]

  • Extract with ethyl acetate, separate the layers, and process the organic layer to obtain the final product.[3]

Data Presentation

The following table summarizes typical yields for key reaction steps in the synthesis of this compound derivatives as reported in the literature.

Reaction StepStarting MaterialsProductYield (%)Reference
Esterification of this compoundThis compound, MethanolMethyl 2-methyl-2-phenylpropanoateHigh[1]
Mesylation of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethyl ester2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethyl ester, Methanesulfonyl chloride, Triethylamine2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid ethyl ester100[4]
Synthesis of 4-(1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester(Not specified in detail)4-(1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester91[3]
Synthesis of 4-[1-(2-ethoxyethyl)-1H-benzoimidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester(Not specified in detail)4-[1-(2-ethoxyethyl)-1H-benzoimidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester91[3]
Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acidThis compound, Bromine2-(4-bromophenyl)-2-methylpropanoic acid81[5]

Visualizations

Synthetic Workflow for a Bilastine Intermediate

The following diagram illustrates the key steps in the synthesis of a bilastine intermediate starting from a derivative of this compound.

Synthetic_Workflow start 2-methyl-2-phenylpropanoic acid derivative intermediate1 Esterification / Activation start->intermediate1 intermediate2 Activated Intermediate intermediate1->intermediate2 coupling Coupling Reaction intermediate2->coupling side_chain Piperidinyl-benzimidazole side chain side_chain->coupling coupled_product Coupled Ester Intermediate coupling->coupled_product hydrolysis Hydrolysis coupled_product->hydrolysis final_product Bilastine Intermediate (Carboxylic Acid) hydrolysis->final_product H1_Antihistamine_MoA histamine Histamine h1_receptor H1 Receptor histamine->h1_receptor Binds to cellular_response Allergic Response (e.g., itching, swelling) h1_receptor->cellular_response Activates no_response Blockade of Allergic Response h1_receptor->no_response Leads to antihistamine Antihistamine (e.g., Bilastine) antihistamine->h1_receptor Blocks

References

Application Notes and Protocols for the Esterification of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid and its ester derivatives are important intermediates in the synthesis of various pharmaceuticals, particularly in the development of antiallergic agents. The esterification of this sterically hindered carboxylic acid presents a common challenge in medicinal chemistry and process development. The presence of a quaternary carbon atom adjacent to the carboxyl group necessitates the selection of appropriate synthetic methods to achieve high yields and purity. This document provides detailed protocols for two common and effective esterification methods: the Fischer-Speier esterification and the Steglich esterification, along with an alternative alkylation method. A comparative analysis of these methods is presented to aid researchers in selecting the most suitable protocol for their specific needs.

Data Presentation: Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for different methods to synthesize methyl 2-methyl-2-phenylpropanoate.

MethodStarting MaterialReagents & CatalystSolventReaction TimeTemperatureTypical Yield
Fischer-Speier Esterification This compoundMethanol (B129727), Sulfuric Acid (catalytic)Methanol (excess)Several hoursRefluxModerate to High (>90% for similar, less hindered acids)[1]
Steglich Esterification This compoundMethanol, DCC, DMAP (catalytic)Dichloromethane3-5 hoursRoom TemperatureHigh (effective for sterically demanding esters)[2][3]
Alkylation of Carboxylic Acid This compoundMethyl iodide, Sodium BicarbonateN,N-Dimethylformamide (DMF)~40 hoursRoom Temperature~75% (crude)[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

The Fischer-Speier esterification is a classic acid-catalyzed esterification method.[4] It is a reversible reaction where an excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester.[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-methyl-2-phenylpropanoate.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[3] The reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6]

Materials:

  • This compound

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous dichloromethane.

  • Add methanol (1.2 equivalents) to the solution and stir the mixture at room temperature.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-2-phenylpropanoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Esterification_Workflow start Start reactants Combine Carboxylic Acid, Alcohol, and Catalyst/Reagents in Solvent start->reactants reaction Reaction under Controlled Temperature (e.g., Reflux or Room Temp) reactants->reaction Stirring workup Aqueous Work-up (Washing and Extraction) reaction->workup Cooling drying Drying of Organic Layer workup->drying purification Purification (Distillation or Chromatography) drying->purification Filtration & Concentration product Isolated Ester Product purification->product

Caption: General experimental workflow for the esterification of a carboxylic acid.

References

Application Notes and Protocols: Use of 2-Methyl-2-phenylpropanoic Acid in Fragrance Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid (CAS No. 826-55-1) is a specialty chemical with applications in various fields, including as an intermediate in pharmaceutical synthesis.[1] While its direct use as a fragrance ingredient is not established in the industry, its structural motif lends itself to the synthesis of novel ester derivatives with potential applications in perfumery. Carboxylic acids are frequently used as precursors to create esters, a major class of fragrance molecules.

This document provides detailed application notes and protocols for the prospective use of this compound as a raw material in the synthesis of fragrance esters. The information presented is based on established chemical principles and draws analogies from structurally related fragrance compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the starting material is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Phenylisobutyric acid, alpha,alpha-Dimethyl phenyl acetic acid[2]
CAS Number 826-55-1[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance White to yellowish crystalline solid[2]
Melting Point 77-81 °C[2]
Purity (Typical) >98.5%[2]

Application in Fragrance Synthesis: Esterification

This compound can serve as a valuable precursor for the synthesis of novel fragrance esters. The process of esterification, particularly the Fischer-Speier method, allows for the reaction of this carboxylic acid with various alcohols to produce a range of esters, each with a potentially unique olfactory profile. The resulting esters, possessing a quaternary carbon center adjacent to a phenyl group, are structurally interesting for the development of new fragrance notes.

Potential Olfactory Profile of Derivatives

While the acid itself is not noted for its fragrance properties, its esters are predicted to have complex and desirable aromas. For instance, a derivative, the 2-methoxy-4-formyl phenyl ester of propionic acid, is known to impart sweet, Swiss chocolate, vanilla, and creamy mocha aromas.[4] It is plausible that esters of this compound could exhibit fruity, floral, or balsamic notes, depending on the alcohol used in the synthesis.

Experimental Protocols

The following sections detail the protocols for the synthesis and evaluation of a model fragrance ester, ethyl 2-methyl-2-phenylpropanoate, derived from this compound.

Synthesis of Ethyl 2-Methyl-2-phenylpropanoate via Fischer-Speier Esterification

This protocol describes the synthesis of a model fragrance ester.

Materials:

  • This compound

  • Absolute Ethanol (B145695) (reagent grade)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Toluene (or other suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 16.4 g (0.1 mol) of this compound in 100 mL of absolute ethanol.

  • While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of a suitable organic solvent like toluene.

  • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purify the crude product by vacuum distillation.

Quality Control and Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

AnalysisExpected Result
Gas Chromatography-Mass Spectrometry (GC-MS) Purity >99%, molecular ion peak corresponding to the ester.
¹H NMR Signals corresponding to aromatic protons, ethoxy group protons, and two equivalent methyl group protons.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic C=O stretch for the ester group (~1735 cm⁻¹).
Odor Evaluation Assessment of the olfactory profile by a trained perfumer on a smelling strip.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of a fragrance ester from this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Reactants: This compound Ethanol Sulfuric Acid (cat.) reflux Reflux (4-6 hours) start->reflux evaporation Solvent Evaporation reflux->evaporation extraction Solvent Extraction evaporation->extraction washing Aqueous Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (MgSO₄) washing->drying filtration Filtration drying->filtration final_evap Final Evaporation filtration->final_evap distillation Vacuum Distillation final_evap->distillation qc Quality Control (GC-MS, NMR, Odor) distillation->qc

Caption: Workflow for fragrance ester synthesis.

General Olfactory Signaling Pathway

As the specific receptor interactions for novel molecules are unknown, a generalized diagram of the olfactory signaling cascade is provided for context.

G Generalized Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Fragrance Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction.

Conclusion

This compound is a promising precursor for the synthesis of novel fragrance esters. The protocols outlined provide a framework for the creation and evaluation of these potential new fragrance ingredients. Further research into the synthesis of a variety of esters and comprehensive sensory analysis will be required to fully elucidate their value in fragrance manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Key methods include:

  • Alkylation of Phenylacetic Acid Derivatives: This is a widely used method that involves the methylation of a phenylacetic acid ester or nitrile. Direct methylation of 2-phenylpropionic acid derivatives can be challenging due to the formation of undesired by-products.[1]

  • Grignard Reaction: This classic organometallic approach involves the reaction of a suitable Grignard reagent with carbon dioxide. For instance, 1-phenylethylmagnesium halide can be carboxylated to yield the target acid.[2]

  • Oxidation of Precursors: A suitable precursor, such as 2-methyl-1-phenyl-1-propanol, can be oxidized to the corresponding carboxylic acid. However, it's important to note that aromatic side chains without a benzylic hydrogen, like in tert-butyl benzene (B151609) (2-methyl-2-phenylpropane), are resistant to oxidation by common reagents like KMnO4 or K2Cr2O7.[3]

  • Hydrolysis of Nitriles: The hydrolysis of 2-methyl-2-phenylpropionitrile offers a direct route to the carboxylic acid.[4]

Q2: How can I minimize the formation of by-products during methylation?

A2: A common issue in the methylation of 2-phenylpropionic acid precursors is the formation of a dimethylated by-product.[1] To enhance selectivity for the desired monomethylated product, the use of dimethyl carbonate (DMC) as a methylating agent has been shown to achieve high selectivity (up to 99%).[1][5] Careful monitoring of the reaction progress is crucial to stop the reaction once the formation of the monomethylated product is maximized.[5]

Q3: What are the critical parameters for a successful Grignard reaction for this synthesis?

A3: The success of the Grignard synthesis for 2-phenylpropionic acid hinges on maintaining anhydrous (dry) conditions.[2] Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the yield.[6] All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction involves the formation of a Grignard reagent from an organohalide and magnesium, followed by carboxylation with carbon dioxide (e.g., dry ice).[2]

Troubleshooting Guides

Problem 1: Low Yield in Alkylation Reactions
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materialInsufficient reaction time or inactive reagents.Monitor the reaction using GC or TLC to ensure the starting material is fully consumed. Consider extending the reaction time or using fresh, high-purity reagents, especially the base and methylating agent.[5]
Formation of significant amounts of dimethylated by-productLow selectivity of the methylating agent.Employ a more selective methylating agent like dimethyl carbonate (DMC).[1][5] Optimize reaction conditions and monitor closely to stop the reaction at the optimal point.[5]
Product loss during workup and purificationInefficient extraction or distillation.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete product recovery.[5] Ensure a proper vacuum and correct setup during distillation to minimize losses.[5]
Problem 2: Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of starting material (e.g., phenylacetonitrile) in the final productIncomplete reaction.Ensure complete conversion by monitoring the reaction with GC or TLC and adjusting reaction time as needed.[5]
Presence of amide intermediate (from nitrile hydrolysis)Incomplete hydrolysis.Ensure a sufficient reflux time (e.g., 4.5 hours) and an adequate concentration of the hydrolyzing agent (e.g., 10% aqueous sodium hydroxide).[5] Monitor the hydrolysis by GC or TLC to confirm the disappearance of the nitrile and amide intermediates.[5]

Experimental Protocols

Method 1: Alkylation of Methyl 2-phenylpropionate

This method involves the deprotonation of methyl 2-phenylpropionate using lithium diisopropylamide (LDA) followed by alkylation with methyl iodide.[7]

1. Preparation of LDA:

  • In a flame-dried round-bottom flask under an argon atmosphere, cool a solution of diisopropylamine (B44863) (89.6 mmol) in anhydrous THF (200 ml) to -30°C.

  • Add n-butyllithium in hexane (B92381) (86.4 mmol) dropwise.

  • Stir the mixture for 20 minutes at -30°C.

2. Enolate Formation:

  • Add a solution of methyl 2-phenylpropionate (64.0 mmol) in anhydrous THF (10 ml) and HMPA (92.0 mmol) to the LDA solution. Caution: HMPA is a known carcinogen and must be handled with extreme care in a fume hood.[7]

  • Stir the reaction mixture at -30°C for 10 minutes and then at 0°C for 45 minutes.

3. Alkylation:

  • Cool the reaction back down to -30°C.

  • Add a solution of methyl iodide (96.0 mmol) in anhydrous THF (30 ml).

  • Stir the mixture at -30°C for 1 hour.

4. Work-up:

  • Quench the reaction by adding it to a saturated aqueous solution of ammonium (B1175870) chloride (400 ml) and water (50 ml).

  • Extract the mixture with ether (400 ml).

  • Further extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting methyl 2-methyl-2-phenylpropanoate can then be hydrolyzed to the desired acid.

Method 2: Grignard Synthesis of 2-Phenylpropionic Acid

This protocol is a general procedure for Grignard reactions adapted for this synthesis.[2]

1. Formation of the Grignard Reagent:

  • Ensure all glassware is oven-dried.

  • In a round-bottom flask, combine magnesium turnings and a small crystal of iodine (as an initiator) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 1-bromoethylbenzene in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and should initiate, indicated by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.

2. Carboxylation:

  • In a separate flask, place an excess of crushed dry ice (solid CO2).

  • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

3. Work-up:

  • Allow the excess dry ice to sublime.

  • Carefully quench the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 2-phenylpropionic acid, which can be further purified by distillation or recrystallization.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsSolventTypical YieldReference
Fischer-Speier EsterificationThis compoundMethanol, Sulfuric Acid (catalytic)Methanol (excess)Moderate to High[7]
Alkylation of Carboxylic AcidThis compoundMethyl iodide, Sodium hydrogencarbonateN,N-dimethylformamideNot specified[8]
Alkylation of EsterMethyl 2-phenylpropionateLDA, Methyl iodide, HMPATHFHigh (specific yield not reported)[7]
Grignard Reaction (Electrocatalytic)1-phenylethyl chlorideCO2, ElectrocatalystNot specified98%
Hydrolysis of Nitrile2-phenylpropionitrile10% aq. NaOH, then 15% aq. HClDiethyl ether for extraction93%[1]
Bromination of this compoundThis compoundN-Bromosuccinimide, Sulfuric acidDichloromethane74.3% - 81%[9]

Visualizations

experimental_workflow_alkylation start Start: Methyl 2-phenylpropionate enolate Enolate Formation (-30°C to 0°C) start->enolate lda LDA Preparation (Diisopropylamine, n-BuLi) lda->enolate alkylation Alkylation with Methyl Iodide (-30°C) enolate->alkylation workup Aqueous Workup & Extraction alkylation->workup hydrolysis Hydrolysis workup->hydrolysis end End: 2-methyl-2- phenylpropanoic acid hydrolysis->end

Caption: Workflow for the synthesis of this compound via alkylation.

troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Completion (GC/TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes solution_time Increase reaction time or check reagent activity incomplete->solution_time byproducts Analyze for By-products complete->byproducts workup_loss Evaluate Workup Procedure complete->workup_loss solution_byproducts Change methylating agent (e.g., DMC) or optimize conditions byproducts->solution_byproducts solution_workup Optimize extraction and purification steps workup_loss->solution_workup

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of Crude 2-Methyl-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-methyl-2-phenylpropanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during laboratory experiments.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to yellowish crystalline solid.[1]
Melting Point 77-81 °C[1]
Boiling Point 146.5 °C
Solubility Insoluble in water.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for crude this compound are acid-base extraction, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: The impurities can vary depending on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Such as regioisomers (e.g., 3-substituted phenyl derivatives) if aromatic substitution is involved, or over-methylated/under-methylated products in syntheses involving methylation steps.[2]

  • Neutral organic compounds: Non-acidic molecules that do not react with bases.

  • Residual solvents: Solvents used in the synthesis or workup.

Q3: How do I choose the best purification method for my sample?

A3:

  • Acid-base extraction is ideal for removing neutral and basic impurities.

  • Recrystallization is effective for removing small amounts of impurities with different solubility profiles from the desired product.

  • Vacuum distillation is suitable for separating the product from non-volatile or significantly lower-boiling point impurities.

Q4: How can I assess the purity of my this compound after purification?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (77-81 °C) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate closely related impurities. A high-purity sample should show a single major peak.

  • Gas Chromatography (GC): Useful for assessing volatile impurities and can provide quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
General
Low overall yield after purification.- Incomplete reactions during synthesis.- Material loss during transfers.- Suboptimal purification parameters.- Optimize the synthetic reaction conditions.- Ensure careful transfer of material between vessels.- Follow the detailed purification protocols and optimize parameters like solvent volumes and temperatures.
The final product is off-white or yellowish.- Presence of colored impurities.- Thermal degradation.- Treat a solution of the crude product with activated charcoal before the final crystallization or distillation step.- Avoid excessive heating during distillation or recrystallization.
Acid-Base Extraction
Poor separation of layers in the separatory funnel.- Emulsion formation.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Low recovery of the carboxylic acid after acidification.- Incomplete extraction into the aqueous phase.- Insufficient acidification.- Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) during the extraction with base.- Check the pH of the aqueous layer after adding acid to ensure it is acidic (pH < 4). Add more acid if necessary.
Recrystallization
The compound "oils out" instead of forming crystals.- The solution is supersaturated.- The cooling rate is too fast.- Presence of impurities that inhibit crystallization.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
No crystals form upon cooling.- The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then cool again.- Place the solution in an ice bath to further decrease the solubility.- Try a different solvent or a solvent mixture.
Vacuum Distillation
Bumping or unstable boiling.- Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
The product is not distilling at the expected temperature.- The vacuum is not low enough.- The thermometer is placed incorrectly.- Check the vacuum system for leaks.- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

Experimental Protocols

Acid-Base Extraction

This method is designed to separate the acidic this compound from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel gently to mix the layers. The carboxylic acid will react to form its water-soluble sodium salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acid. Combine all aqueous layers.

  • Back Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH < 4). The this compound will precipitate out as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

AcidBaseExtraction cluster_start Start cluster_dissolution Dissolution cluster_extraction Extraction cluster_acidification Acidification & Isolation cluster_end End Product start Crude Product dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., NaOH) dissolve->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains carboxylate salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter and Dry precipitate->filtrate end Pure 2-Methyl-2- phenylpropanoic Acid filtrate->end

Workflow for Acid-Base Extraction
Recrystallization

Recrystallization is a technique to purify solids based on differences in solubility.

Recommended Solvent Systems:

Solvent/MixtureComments
Aqueous Ethanol or Methanol A good starting point. The ratio of alcohol to water can be adjusted to achieve optimal solubility.
Toluene (B28343)/Hexane (B92381) Dissolve the crude product in hot toluene and add hexane as an anti-solvent until the solution becomes cloudy, then allow it to cool.
Petroleum Ether Can be effective if the impurities have significantly different solubilities.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table above. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Cooling the flask in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Recrystallization cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, with charcoal) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form cool->crystals_form filtrate Vacuum Filtration crystals_form->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure 2-Methyl-2- phenylpropanoic Acid dry->end

Workflow for Recrystallization
Vacuum Distillation

This method is suitable for thermally stable compounds and is effective at removing non-volatile impurities.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed. Use a magnetic stirrer or boiling chips in the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature at the given pressure. For this compound, the boiling point is 146.5 °C at atmospheric pressure; under vacuum, the boiling point will be significantly lower.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

VacuumDistillation cluster_start Start cluster_setup Setup cluster_distillation Distillation cluster_completion Completion cluster_end End Product start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System setup->evacuate heat Heat Gently evacuate->heat collect Collect Distillate (constant temperature) heat->collect cool Cool Apparatus collect->cool release_vacuum Release Vacuum cool->release_vacuum end Pure 2-Methyl-2- phenylpropanoic Acid release_vacuum->end

Workflow for Vacuum Distillation

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

A standard Reverse-Phase HPLC method for the analysis of this compound is outlined below.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting gradient could be 50:50 acetonitrile:water.
Flow Rate 1.0 mL/min
Detection UV at approximately 210-220 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

This technical support guide is intended to provide general guidance. Researchers should always adapt and optimize these procedures based on their specific experimental context and safety considerations.

References

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-methyl-2-phenylpropanoic acid.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common problems related to impurities in the synthesis of this compound.

Issue 1: Presence of an Unexpected Higher Molecular Weight Impurity

  • Symptom: Mass spectrometry analysis (e.g., GC-MS, LC-MS) of the crude product shows a peak with a molecular weight higher than this compound (164.20 g/mol ).

  • Possible Cause: Over-methylation of the starting material or an intermediate. If a precursor like phenylacetic acid or 2-phenylpropionic acid is used, a common byproduct is the dimethylated product.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Carefully check the stoichiometry of the methylating agent. An excess of the methylating agent can lead to over-methylation.

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Stop the reaction once the desired product is maximized and the formation of byproducts is minimal.

    • Purification:

      • Fractional Distillation: If the boiling point of the over-methylated product is significantly different from the desired product, fractional distillation under reduced pressure can be effective.

      • Recrystallization: Carefully select a solvent system where the solubility of the desired product and the impurity differ significantly at different temperatures.

Issue 2: Presence of Unreacted Starting Materials

  • Symptom: Analytical data (e.g., NMR, GC) shows the presence of the starting materials (e.g., 2-phenylpropionic acid, methyl 2-phenylpropanoate).

  • Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Increase the reaction time or temperature according to established protocols. Monitor the reaction to avoid the formation of degradation products.

    • Check Reagent Quality: Ensure that all reagents, especially organometallic reagents like Grignard reagents, are fresh and have been handled under appropriate anhydrous conditions.

    • Purification:

      • Acid-Base Extraction: Unreacted acidic starting materials can be removed by washing the organic layer with a basic aqueous solution.

      • Chromatography: Column chromatography can be used to separate the product from unreacted starting materials.

Issue 3: Isomeric Impurities Detected

  • Symptom: The product shows the presence of isomers, for example, if a substituted phenyl ring is involved, ortho, meta, and para isomers may be present. For instance, in related syntheses, the formation of 2-(3-bromophenyl)-2-methylpropanoic acid as an impurity alongside the desired 4-bromo isomer has been reported.

  • Possible Cause: Lack of regioselectivity in reactions involving the aromatic ring, such as Friedel-Crafts acylation or alkylation.

  • Troubleshooting Steps:

    • Choice of Catalyst and Conditions: The regioselectivity of aromatic substitution reactions is highly dependent on the catalyst, solvent, and temperature. Consult literature for conditions that favor the formation of the desired isomer.

    • Purification:

      • Fractional Crystallization: Isomers often have different crystal packing and solubility, which can be exploited for separation by fractional crystallization.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The common impurities largely depend on the synthetic route. However, some of the most frequently encountered impurities include:

  • Unreacted starting materials: Such as 2-phenylpropionic acid or its esters.

  • Over-methylated byproducts: If the synthesis involves methylation of a precursor.

  • Byproducts from side reactions: For example, if a Grignard reaction is used, biphenyl (B1667301) can be a byproduct.

  • Isomeric impurities: If the synthesis involves substitution on the phenyl ring.

  • Residual solvents: From the reaction or purification steps.

Q2: My NMR spectrum shows unexpected aromatic signals. What could be the cause?

A2: Unexpected aromatic signals could indicate the presence of isomeric impurities where substituents are at different positions on the phenyl ring. Another possibility is the presence of aromatic byproducts like biphenyl, which can form during a Grignard reaction. Careful analysis of the splitting patterns and integration of the signals can help in identifying the specific impurity.

Q3: How can I remove residual solvent from my final product?

A3: Residual solvents can often be removed by drying the product under high vacuum. If the solvent has a relatively high boiling point, techniques like azeotropic distillation with a lower-boiling solvent might be necessary. It is crucial to identify the solvent first, for which GC-HS (Headspace Gas Chromatography) is a suitable technique.

Q4: I have a solid product, but the melting point is broad and lower than the literature value. What does this indicate?

A4: A broad and depressed melting point is a strong indication of the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a lower and broader melting range. Further purification of your product is recommended.

Data Presentation

The following table summarizes common impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity ClassExampleLikely SourceRecommended Analytical Technique
Over-alkylation Products 2,2-Dimethylphenylacetic acid derivatives (from precursors)Excess methylating agent in alkylation reactions.GC-MS, LC-MS, NMR
Unreacted Starting Materials 2-Phenylpropionic acid, Phenylacetic acidIncomplete reaction.GC, HPLC, NMR
Side-reaction Byproducts BiphenylCoupling of Grignard reagent with unreacted aryl halide.GC-MS, HPLC
Isomeric Impurities ortho- or meta-substituted phenylpropanoic acidsLack of regioselectivity in aromatic substitution reactions.HPLC, GC, NMR
Residual Solvents Diethyl ether, Toluene, etc.Incomplete removal after reaction work-up or purification.GC-HS, NMR

Experimental Protocols

A common method for the synthesis of this compound is the methylation of a 2-phenylpropionic acid derivative. Below is a general protocol highlighting critical steps where impurities can be introduced.

Synthesis of this compound via Methylation of Methyl 2-Phenylpropanoate (B8470279)

  • Deprotonation: A solution of methyl 2-phenylpropanoate in an anhydrous aprotic solvent (e.g., THF) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form the enolate.

    • Critical Step for Impurity Control: Incomplete deprotonation will result in unreacted starting material. The presence of water will quench the LDA and the enolate, leading to low yields.

  • Methylation: A methylating agent, such as methyl iodide, is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

    • Critical Step for Impurity Control: Careful control of the stoichiometry of the methylating agent is crucial to avoid potential side reactions. The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

  • Hydrolysis: The resulting methyl 2-methyl-2-phenylpropanoate is hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent, followed by acidification.

    • Critical Step for Impurity Control: Incomplete hydrolysis will leave the ester as an impurity. Ensure sufficient reaction time and temperature for complete conversion.

  • Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified. Purification is typically achieved by recrystallization or vacuum distillation.

    • Critical Step for Impurity Control: Thorough washing during the work-up is necessary to remove inorganic salts and water-soluble impurities. The choice of recrystallization solvent is critical for separating organic impurities.

Mandatory Visualization

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Start Methyl 2-Phenylpropanoate Enolate Enolate Formation (LDA, -78°C) Start->Enolate Methylation Methylation (CH3I) Enolate->Methylation Unreacted Unreacted Starting Material Enolate->Unreacted Incomplete Deprotonation Ester Methyl 2-Methyl-2-phenylpropanoate Methylation->Ester Side_Reaction Side Reactions Methylation->Side_Reaction e.g., O-methylation Hydrolysis Hydrolysis (NaOH, H3O+) Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Purified Product Product->Purification Purification (Recrystallization/ Distillation) Unreacted->Purification Side_Reaction->Purification Troubleshooting_Workflow Start Crude Product Analysis (e.g., GC-MS, NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Higher_MW Higher MW Impurity Impurity_Type->Higher_MW Over-alkylation Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Incomplete Reaction Isomer Isomeric Impurity Impurity_Type->Isomer Non-selective Reaction Other Other Impurity (e.g., Solvent, Byproduct) Impurity_Type->Other Action1 Check Methylating Agent Stoichiometry & Reaction Monitoring Higher_MW->Action1 Action2 Optimize Reaction Time/Temp & Check Reagent Quality Starting_Material->Action2 Action3 Review Regioselectivity & Catalyst Choice Isomer->Action3 Action4 Improve Work-up & Drying Procedures Other->Action4 Purification1 Fractional Distillation or Recrystallization Action1->Purification1 Purification2 Acid-Base Extraction or Chromatography Action2->Purification2 Purification3 Fractional Crystallization or Preparative HPLC Action3->Purification3 Purification4 High Vacuum Drying or Recrystallization Action4->Purification4

Technical Support Center: Alkylation of 2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of 2-phenylpropanoic acid in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Alkylated Product

Q: My alkylation reaction has a significantly lower yield than expected. What are the potential causes and how can I resolve this?

A: Low yields can stem from several factors related to the deprotonation of the α-carbon, the reactivity of the alkylating agent, or the reaction conditions.

  • Inefficient Deprotonation: The α-hydrogen of 2-phenylpropanoic acid is acidic, but a sufficiently strong base is required to generate the enolate nucleophile in high concentration.

    • Solution: Use a very strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure complete and rapid enolate formation.[1] Weaker bases like sodium ethoxide may not deprotonate the acid efficiently, leading to an equilibrium with the starting material.[2]

  • Moisture in the Reaction: Enolates are highly basic and will be quenched by protic sources like water.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]

  • Poor Alkylating Agent: The success of the alkylation is highly dependent on the nature of the alkylating agent.

    • Solution: This is an S_N2 reaction, so the alkylating agent should be a primary or methyl halide (iodide > bromide > chloride).[2] Tertiary halides will not work and will likely lead to elimination byproducts, while secondary halides react poorly.[2]

  • Incorrect Reaction Temperature: Temperature control is critical.

    • Solution: Enolate formation with LDA is typically performed at a low temperature (e.g., -78 °C) to prevent side reactions. After the enolate has formed, the alkylating agent is added, and the reaction may be allowed to slowly warm to room temperature.[3]

G Start Low Yield Observed Cause1 Inefficient Deprotonation Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Alkylating Agent Issue Start->Cause3 Sol1 Use Stronger Base (e.g., LDA) Cause1->Sol1 Reason: Incomplete enolate formation Sol2 Ensure Anhydrous Conditions (Dry Glassware/Solvent, Inert Gas) Cause2->Sol2 Reason: Enolate quenching by water Sol3 Control Temperature (e.g., -78°C for Enolate Formation) Cause2->Sol3 Reason: Side reactions at high temp. Sol4 Use Primary or Methyl Halide (R-I > R-Br > R-Cl) Cause3->Sol4 Reason: S_N2 reaction constraints

Troubleshooting logic for low alkylation yield.

Issue 2: Formation of Significant Byproducts

Q: My reaction produces a significant amount of a byproduct, which is complicating purification. How can I identify and minimize it?

A: The most common byproduct is the di-alkylated product, where both the α-carbon and the carboxylate oxygen are alkylated. Over-alkylation at the α-carbon is also possible if the mono-alkylated product can be deprotonated again.

  • Identification: Byproducts can be identified using standard analytical techniques:

    • NMR Spectroscopy: An O-alkylated byproduct (an ester) will lack the characteristic broad singlet for the carboxylic acid proton and will show new signals corresponding to the O-alkyl group. A di-alkylated product at the alpha carbon will show signals for the additional alkyl group.

    • Mass Spectrometry (MS): The byproduct will have a higher molecular weight corresponding to the addition of a second alkyl group.[4]

  • Minimization Strategies:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the generated enolate to the alkylating agent. Adding the alkylating agent slowly (dropwise) can help prevent localized excess.

    • Choice of Base and Cation: Using a lithium base like LDA can favor C-alkylation over O-alkylation due to the coordination of the lithium cation with the carbonyl oxygen.

    • Temperature Control: Maintain a low temperature during the addition of the alkylating agent to improve selectivity.

G cluster_paths Reaction Pathways Reactant 2-Phenylpropanoic Acid Enolate Product_C Desired Product (C-Alkylation) Reactant->Product_C  Favored by LDA, Low Temp   Product_O Byproduct (O-Alkylation - Ester) Reactant->Product_O  Possible Side Reaction   Product_Di Byproduct (Di-α-Alkylation) Product_C->Product_Di  Excess Base/ Alkylating Agent  

Competing alkylation pathways.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my final product. What are the best techniques?

A: Purification challenges often arise from unreacted starting material or closely related byproducts.

  • Acid-Base Extraction: This is a powerful technique to separate the desired carboxylic acid product from neutral byproducts (like an O-alkylated ester) or unreacted alkyl halides.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., 10% NaOH solution) to deprotonate the carboxylic acid, moving it to the aqueous layer.[5]

    • Separate the layers. The organic layer contains neutral impurities.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 15% HCl) to precipitate the purified carboxylic acid product.[5]

    • Extract the pure product back into an organic solvent.

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities or those with significantly different boiling points.[6] For 2-phenylpropanoic acid itself, a boiling point of 93-94°C at 0.9 mm Hg has been reported.[5][7]

  • Recrystallization: If the alkylated product is a solid, recrystallization from a suitable solvent system can yield highly pure material. Common issues like "oiling out" can sometimes be resolved by using a different solvent or ensuring the crude material is sufficiently pure before attempting crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the alkylation of 2-phenylpropanoic acid? A1: Reported yields are highly dependent on the specific substrate, alkylating agent, and reaction conditions. However, for related multi-step syntheses that result in 2-arylpropionic acids, yields after purification can range from 78% to over 95%.[7][8]

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a common method. The starting material (carboxylic acid) will have a different Rf value than the less polar alkylated product. Gas Chromatography (GC) can also be used to monitor the consumption of the starting material and the appearance of the product.[5]

Q3: Can I perform a di-alkylation at the alpha position? A3: Yes. If the mono-alkylated product still has an acidic α-hydrogen, the process can be repeated. This requires using at least two equivalents of base and alkylating agent.[2]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 2-phenylpropanoic acid, which can serve as a benchmark for evaluating the success of alkylation and subsequent workup steps.

Precursor RouteReagentsConditionsPurityYieldCitation
Hydrolysis of 2-phenylpropionitrile10% NaOH (aq)Reflux, 4.5 hours>99%93%[5][7]
Hydrolysis of 2-phenylpropionitrileLiquid caustic soda, H₂O105 °C, 10 hours98%96%[8]
Friedel-Crafts AlkylationToluene, 2-chloropropionate, AlCl₃-5 °C to 5 °CN/AN/A[9]

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation of 2-Phenylpropanoic Acid

This protocol provides a general guideline. Quantities and temperatures should be optimized for specific substrates and alkylating agents.

1. Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA). This is typically done by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

2. Enolate Formation:

  • Dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the 2-phenylpropanoic acid solution to the LDA solution at -78 °C. The reaction will generate lithium carboxylate and a second equivalent of LDA will deprotonate the α-carbon. Therefore, 2.2 equivalents of LDA are required.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. Alkylation:

  • Slowly add the alkylating agent (e.g., methyl iodide, 1.0 eq) to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Perform an acid-base extraction as described in the "Difficulty in Product Purification" section to isolate the carboxylic acid product.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product further by vacuum distillation or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare LDA Solution in anhydrous THF at -78°C B 2. Add 2-Phenylpropanoic Acid (in THF) to LDA at -78°C A->B C 3. Stir 1h for Enolate Formation B->C D 4. Add Alkylating Agent (e.g., R-I) at -78°C C->D E 5. Warm to RT, Stir Overnight D->E F 6. Quench with sat. NH4Cl(aq) E->F G 7. Acid-Base Extraction F->G H 8. Dry & Evaporate Solvent G->H I 9. Purify (Distillation/Recrystallization) H->I

General experimental workflow for alkylation.

References

Technical Support Center: Optimizing Esterification of 2-Methyl-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 2-methyl-2-phenylpropanoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and industrially scalable method for the esterification of this compound is the Fischer-Speier esterification.[1][2] This method involves the reaction of the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst.[1][3]

Q2: Why is this compound considered a "hindered" carboxylic acid, and how does this affect its esterification?

A2: this compound is considered a sterically hindered carboxylic acid due to the presence of a quaternary carbon atom adjacent to the carboxyl group, which is substituted with two methyl groups and a phenyl group.[1][3] This steric bulk can slow down the rate of esterification by impeding the approach of the alcohol nucleophile to the carbonyl carbon.[4] Therefore, optimizing reaction conditions such as temperature, catalyst loading, and reaction time is crucial for achieving high yields.

Q3: What are the typical catalysts used for the Fischer esterification of this compound?

A3: Strong Brønsted acids are the most common catalysts for Fischer esterification. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and yield.

Q4: How can I drive the reversible Fischer esterification reaction towards the product (ester) side?

A4: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the products in two primary ways:

  • Using an excess of one reactant: Typically, a large excess of the alcohol is used, which also often serves as the solvent.[6][7]

  • Removing water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[6]

Q5: What are the main degradation pathways for the resulting ester, methyl 2-methyl-2-phenylpropanoate?

A5: The primary degradation pathway for methyl 2-methyl-2-phenylpropanoate is the hydrolytic cleavage of the ester bond, which can occur under both acidic and basic conditions, reverting the ester to this compound and methanol (B129727).[3] Thermal decomposition at elevated temperatures can also be a concern.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction has not reached equilibrium. 2. Insufficient catalyst: The amount of acid catalyst is too low to effectively catalyze the reaction. 3. Presence of water: Water in the reactants or solvent is inhibiting the forward reaction. 4. Low reaction temperature: The temperature is not high enough to overcome the activation energy, especially for a hindered acid.1. Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase catalyst loading: Incrementally increase the amount of acid catalyst (e.g., from 1 mol% to 5 mol%). 3. Use anhydrous reagents and solvents: Ensure all starting materials and glassware are dry. Consider using a Dean-Stark trap to remove water as it forms. 4. Increase reaction temperature: Heat the reaction to the reflux temperature of the alcohol being used.
Slow Reaction Rate 1. Steric hindrance: The bulky nature of this compound slows the reaction. 2. Inadequate catalyst activity: The chosen catalyst may not be strong enough.1. Increase temperature and/or reaction time: This will help overcome the steric barrier. 2. Use a stronger acid catalyst: Switch from p-TsOH to concentrated H₂SO₄, or consider using a Lewis acid catalyst.
Formation of Side Products 1. Dehydration of the alcohol: This can occur at high temperatures with certain alcohols, especially secondary and tertiary ones, in the presence of a strong acid. 2. Ether formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether.1. Use a milder catalyst or lower the reaction temperature: If alcohol dehydration is observed, consider using a less aggressive catalyst or running the reaction at a lower temperature for a longer duration. 2. Use a large excess of the alcohol: This will favor the esterification reaction over ether formation.
Difficult Product Purification 1. Incomplete removal of the acid catalyst: Residual acid can co-distill or contaminate the product. 2. Unreacted carboxylic acid: The starting material may be difficult to separate from the ester due to similar polarities.1. Neutralize thoroughly: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases. 2. Utilize column chromatography: If simple extraction and distillation are insufficient, purification by silica (B1680970) gel column chromatography may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of esterification for sterically hindered carboxylic acids, providing a guide for optimizing the synthesis of methyl 2-methyl-2-phenylpropanoate.

Table 1: Effect of Catalyst on Esterification Yield of Hindered Acids

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Notes
H₂SO₄54Reflux (Methanol)~90-95Highly effective but can cause charring with sensitive substrates.
p-TsOH58Reflux (Methanol)~85-90Milder than H₂SO₄, good for sensitive substrates.
Amberlyst-1510 (w/w)12100~80-85Heterogeneous catalyst, easily removed by filtration.
Sc(OTf)₃12480~70-80Mild Lewis acid catalyst, suitable for acid-sensitive compounds.

Note: Yields are approximate and based on literature for sterically hindered carboxylic acids. Actual yields may vary depending on the specific substrate and reaction scale.

Table 2: Effect of Methanol to Acid Molar Ratio on Esterification Yield

Methanol:Acid Molar RatioReaction Time (h)Temperature (°C)Yield (%)
5:18Reflux~75
10:16Reflux~85
20:14Reflux~92
50:1 (Methanol as solvent)4Reflux>95

Note: Data is generalized from typical Fischer esterification of hindered acids. Using a large excess of alcohol significantly drives the reaction to completion.

Experimental Protocols

Detailed Methodology for Fischer Esterification of this compound

This protocol describes the synthesis of methyl 2-methyl-2-phenylpropanoate using methanol and a sulfuric acid catalyst.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (20-50 eq). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05-0.1 eq) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C). Continue refluxing for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate (e.g., 50 mL for a 10g scale reaction).

    • Transfer the organic solution to a separatory funnel and wash sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL, or until no more gas evolves) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

      • Brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2-methyl-2-phenylpropanoate.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield a colorless oil.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in excess anhydrous methanol start->dissolve add_catalyst Add catalytic amount of concentrated H2SO4 dissolve->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol (rotary evaporator) cool->evaporate dissolve_ether Dissolve residue in diethyl ether evaporate->dissolve_ether wash_water Wash with water dissolve_ether->wash_water wash_bicarb Wash with saturated NaHCO3 solution wash_water->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer (e.g., MgSO4) wash_brine->dry filter_concentrate Filter and concentrate (rotary evaporator) dry->filter_concentrate purify Purify by vacuum distillation filter_concentrate->purify end End: Pure Ester purify->end

Caption: Experimental workflow for the Fischer esterification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_water Are reactants and solvents anhydrous? start->check_water check_catalyst Is catalyst loading sufficient (1-5 mol%)? check_water->check_catalyst Yes use_anhydrous Use anhydrous reagents and consider a Dean-Stark trap. check_water->use_anhydrous No check_time_temp Is reaction time/temperature adequate for a hindered acid? check_catalyst->check_time_temp Yes increase_catalyst Increase catalyst loading. check_catalyst->increase_catalyst No increase_time_temp Increase reflux time and/or ensure adequate temperature. check_time_temp->increase_time_temp No success Problem Solved check_time_temp->success Yes use_anhydrous->success increase_catalyst->success increase_time_temp->success

Caption: A decision tree for troubleshooting low yield in Fischer esterification.

References

Technical Support Center: Synthesis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpropionic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenylpropionic acid?

A1: The most prevalent laboratory and industrial methods for synthesizing 2-phenylpropionic acid include:

  • Alkylation and Hydrolysis of Phenylacetonitrile (B145931) (Benzyl Cyanide): This is a widely used two-step process involving the methylation of phenylacetonitrile followed by hydrolysis of the resulting 2-phenylpropionitrile.[1]

  • Grignard Reaction: This route involves the formation of a 1-phenylethylmagnesium halide (Grignard reagent) from a 1-phenylethyl halide, which is then carboxylated using carbon dioxide.[2]

Q2: What is a typical yield for the synthesis of 2-phenylpropionic acid?

A2: The expected yield is highly dependent on the chosen synthetic method and the optimization of reaction conditions. Reported yields generally fall within the 78% to 97% range. For instance, a method involving the hydrolysis of 2-phenylpropionitrile has been reported to achieve yields as high as 97% with a purity of 98%.[1] Another protocol starting from an arylacetonitrile reports a 93% yield after distillation.[1]

Q3: How can the final 2-phenylpropionic acid product be purified?

A3: Common purification techniques for 2-phenylpropionic acid include:

  • Vacuum Distillation: This is effective for separating the product from impurities with different boiling points.[3]

  • Recrystallization: Using a suitable solvent, such as petroleum ether, can yield a highly purified solid product.[1][3]

  • High Vacuum Rectification: This method is employed to achieve high purity, with reported purities reaching 98%.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-phenylpropionic acid, categorized by the synthetic route.

Route 1: From Phenylacetonitrile

This route involves two key stages: methylation of phenylacetonitrile and hydrolysis of 2-phenylpropionitrile.

Issue 1: Low Yield

Q: My overall yield of 2-phenylpropionic acid is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can arise from several factors throughout the synthesis. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions: Low Yield

Potential Cause Recommended Solutions & Troubleshooting Steps
Incomplete Methylation Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.[4] If the reaction has stalled, consider extending the reaction time or ensuring your base and methylating agent are of high purity and anhydrous.
Formation of Dimethylated Byproduct Over-methylation can lead to the formation of a dimethylated product, consuming the desired monomethylated intermediate. The use of dimethyl carbonate (DMC) as a methylating agent can provide high selectivity for the monomethyl derivative.[4] Careful monitoring of the reaction is crucial to stop it once the formation of the monomethylated product is maximized.
Inefficient Hydrolysis The hydrolysis of 2-phenylpropionitrile to the carboxylic acid may be incomplete. Ensure a sufficiently long reflux time (e.g., 4.5 hours) and use an adequate concentration of the hydrolyzing agent (e.g., 10% aqueous sodium hydroxide).[4] Monitor the hydrolysis by GC or TLC to confirm the disappearance of the nitrile and intermediate amide.[4]
Losses During Workup and Purification Significant product loss can occur during extraction and distillation. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery from the aqueous layer.[4] During vacuum distillation, ensure a stable and adequate vacuum is maintained and that the apparatus is properly set up to minimize losses.[4]

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of 2-Phenylpropionic Acid check_methylation Check Methylation Step (GC/TLC Analysis) start->check_methylation check_hydrolysis Check Hydrolysis Step (GC/TLC Analysis) start->check_hydrolysis check_workup Review Workup & Purification start->check_workup incomplete_methylation Incomplete Reaction? check_methylation->incomplete_methylation over_methylation Byproduct Formation? check_methylation->over_methylation incomplete_hydrolysis Incomplete Reaction? check_hydrolysis->incomplete_hydrolysis extraction_loss Extraction Inefficient? check_workup->extraction_loss distillation_loss Distillation Issues? check_workup->distillation_loss solution1 Extend reaction time Check reagent purity incomplete_methylation->solution1 Yes solution2 Use selective methylating agent (DMC) Careful reaction monitoring over_methylation->solution2 Yes solution3 Extend reflux time Ensure adequate base concentration incomplete_hydrolysis->solution3 Yes solution4 Perform multiple extractions Adjust pH for extraction extraction_loss->solution4 Yes solution5 Check vacuum level Ensure proper apparatus setup distillation_loss->solution5 Yes

Caption: Troubleshooting logic for low yield in 2-phenylpropionic acid synthesis.

Issue 2: Presence of Impurities in the Final Product

Q: My final 2-phenylpropionic acid product shows impurities in the NMR or GC analysis. What are the likely impurities and how can I remove them?

A: The most common impurities are unreacted starting materials, byproducts from side reactions, and intermediates.

Common Impurities and Removal Strategies

Impurity Identification Method Removal Strategy
Unreacted Phenylacetonitrile GC, GC/MS, TLCIndicates incomplete methylation. Careful vacuum distillation should separate the lower-boiling phenylacetonitrile from the 2-phenylpropionic acid.
Dimethylated Byproduct GC, GC/MSResults from over-methylation. Fractional distillation can be effective, although boiling points may be close. Prevention through careful monitoring of the methylation step is the best approach.
2-Phenylpropionamide GC, GC/MS, TLCAn intermediate from the hydrolysis of the nitrile. Ensure complete hydrolysis by extending the reflux time or using a higher concentration of the hydrolyzing agent.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from 1-phenylethyl halide and its subsequent carboxylation.

Issue 1: Low or No Yield of 2-Phenylpropionic Acid

Q: The Grignard reaction is providing a low yield or failing completely. What are the common causes?

A: Grignard reactions are notoriously sensitive to reaction conditions.

Potential Causes & Solutions: Low Yield in Grignard Synthesis

Potential Cause Recommended Solutions & Troubleshooting Steps
Presence of Water in Reagents or Glassware The Grignard reagent is a strong base and is quenched by protic sources like water.[5] Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents.[5]
Inactive Magnesium Surface The surface of the magnesium turnings may be oxidized. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6]
Reaction Did Not Initiate Gentle heating or sonication can help initiate the reaction.[5] If it still fails, adding a small amount of a pre-formed Grignard reagent can start the process.[5]
Side Reaction: Wurtz Coupling The Grignard reagent can couple with unreacted 1-phenylethyl halide. This can be minimized by the slow, dropwise addition of the halide solution to the magnesium turnings to maintain a low concentration of the halide.[6][7]
Inefficient Carboxylation Ensure an excess of dry ice (solid CO₂) is used and that the Grignard reagent is added slowly to the crushed dry ice with vigorous stirring to ensure efficient mixing and heat dissipation.[2]

Troubleshooting Flowchart for Low Yield in Grignard Synthesis

grignard_troubleshooting start Low/No Yield of 2-Phenylpropionic Acid q1 Did the reaction initiate? (color change, bubbling) start->q1 q2 Were anhydrous conditions strictly maintained? q1->q2 Yes q3 Was the magnesium activated? q1->q3 No q4 Was the halide added dropwise? q2->q4 Yes a2 Dry all glassware and reagents thoroughly q2->a2 No a1 Activate Mg (Iodine, 1,2-dibromoethane) Gentle heating/sonication q3->a1 q5 Was carboxylation efficient? q4->q5 Yes a4 Slow addition to minimize Wurtz coupling q4->a4 No a5 Use excess dry ice Vigorous stirring during addition q5->a5 No a3 Ensure proper activation of magnesium

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

General Purification Troubleshooting

Issue 1: Problems During Vacuum Distillation

Q: The 2-phenylpropionic acid is not distilling at the expected temperature and pressure, or the distillate is impure.

A: Several factors can affect the efficiency of vacuum distillation.

Troubleshooting Vacuum Distillation

Problem Potential Cause Recommended Solution
Incorrect Boiling Point Inaccurate pressure reading due to a faulty gauge or leaks in the system.Verify the vacuum level with a calibrated gauge and check all joints for leaks.[3]
Bumping or Foaming Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser.Use a magnetic stir bar or boiling chips to ensure smooth boiling.[3]
Discolored Distillate Thermal decomposition at high temperatures.Distill at the lowest possible pressure to reduce the required temperature.[3]
Issue 2: Problems During Recrystallization

Q: The 2-phenylpropionic acid is "oiling out" instead of forming crystals, or crystal formation is poor.

A: The success of recrystallization depends on the choice of solvent and the cooling rate.

Troubleshooting Recrystallization

Problem Potential Cause Recommended Solution
"Oiling Out" The solution is too concentrated, or the cooling rate is too rapid.Add a small amount of additional hot solvent until the oil redissolves, then allow the solution to cool slowly.[3]
Poor or No Crystal Formation Too much solvent was used, or the solution was not cooled sufficiently.Evaporate some of the solvent and re-cool the solution, preferably in an ice bath to maximize crystal formation.[3]
Impure Crystals Impurities have similar solubility profiles and co-crystallize with the product.A second recrystallization may be necessary to improve purity.

Experimental Protocols

Synthesis of 2-Phenylpropionic Acid via Phenylacetonitrile

This protocol is based on a high-yield synthesis method.[8]

1. Methylation of Phenylacetonitrile:

  • In a pressure vessel, combine phenylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio. DMC serves as both the methylating agent and the solvent.[1]

  • Seal the vessel and heat to 180-200°C with vigorous stirring. The pressure will rise to approximately 12 bar.

  • Monitor the reaction progress by taking small aliquots hourly and analyzing by GC. The reaction is typically complete in 5-6.5 hours when the conversion of phenylacetonitrile is >99%.[1]

  • Cool the vessel to room temperature and carefully release the pressure.

  • Transfer the suspension to a separatory funnel, add water, and extract with diethyl ether to remove unreacted DMC and other non-acidic byproducts.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-phenylpropionitrile.[1]

2. Hydrolysis of 2-Phenylpropionitrile:

  • To the crude nitrile, add a 10% aqueous solution of sodium hydroxide.[1]

  • Heat the mixture to reflux (oil bath at 130°C) with vigorous stirring for approximately 4.5 hours. The biphasic system will gradually become a homogeneous solution.[4]

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic material.[4]

  • Carefully acidify the aqueous layer with a 15% aqueous solution of hydrochloric acid until the pH is acidic, which will precipitate the 2-phenylpropionic acid as an oil.[4]

  • Extract the acidic aqueous layer multiple times with diethyl ether.[4]

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation, and purify the resulting liquid residue by vacuum distillation to afford pure 2-phenylpropionic acid.

Experimental Workflow for Synthesis from Phenylacetonitrile

experimental_workflow_phenylacetonitrile start Start: Phenylacetonitrile methylation Methylation with DMC & K2CO3 (180-200°C, high pressure) start->methylation extraction1 Aqueous Workup & Extraction (Diethyl Ether) methylation->extraction1 hydrolysis Hydrolysis with 10% NaOH (Reflux, 4.5h) extraction1->hydrolysis extraction2 Extraction of Non-Acidic Impurities (Diethyl Ether) hydrolysis->extraction2 acidification Acidification with 15% HCl extraction2->acidification extraction3 Product Extraction (Diethyl Ether) acidification->extraction3 drying Drying over Na2SO4 extraction3->drying purification Solvent Removal & Vacuum Distillation drying->purification end End: 2-Phenylpropionic Acid purification->end

Caption: Experimental workflow for the synthesis of 2-phenylpropionic acid from phenylacetonitrile.

Synthesis of 2-Phenylpropionic Acid via Grignard Reaction

This protocol is based on a traditional Grignard synthesis.[2][9]

1. Formation of the Grignard Reagent:

  • Ensure all glassware is rigorously dried and assembled under an inert atmosphere.

  • Place magnesium turnings in a three-necked flask equipped with a dropping funnel, condenser, and stirrer. A small crystal of iodine can be added to activate the magnesium.[2]

  • Prepare a solution of 1-phenylethyl halide (e.g., bromide) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling. If not, gentle warming may be necessary.[6]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[2]

2. Carboxylation of the Grignard Reagent:

  • In a separate large beaker, place an excess of crushed dry ice (solid CO₂).

  • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.[2]

  • Allow the excess dry ice to sublime.

  • Slowly add a dilute solution of hydrochloric or sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[2]

  • Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • The crude 2-phenylpropionic acid can be further purified by vacuum distillation or recrystallization.[2]

Experimental Workflow for Grignard Synthesis

experimental_workflow_grignard start Start: 1-Phenylethyl Halide & Mg grignard_formation Grignard Reagent Formation (Anhydrous Diethyl Ether) start->grignard_formation carboxylation Carboxylation with Dry Ice (CO2) grignard_formation->carboxylation acid_workup Acidic Workup (Dilute HCl or H2SO4) carboxylation->acid_workup extraction Extraction with Diethyl Ether acid_workup->extraction washing Washing with Water & NaHCO3 Solution extraction->washing drying Drying over Na2SO4 washing->drying purification Solvent Removal & Purification (Distillation or Recrystallization) drying->purification end End: 2-Phenylpropionic Acid purification->end

Caption: Experimental workflow for the Grignard synthesis of 2-phenylpropionic acid.

References

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methyl-2-phenylpropanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound are:

  • Alkylation of Phenylacetic Acid Derivatives: This involves the methylation of a precursor such as phenylacetonitrile (B145931) or a phenylacetate (B1230308) ester, followed by hydrolysis to the final carboxylic acid.

  • Grignard Carboxylation: This method utilizes the reaction of a Grignard reagent, specifically 2-phenylpropylmagnesium bromide, with carbon dioxide, followed by an acidic workup.

  • Oxidation of an Alkene Precursor: The oxidation of a suitable alkene, such as 2-methyl-1-phenylpropene, can also yield the desired product, although careful control of reaction conditions is necessary to avoid unwanted side reactions.

Q2: I am considering an oxidation route. Can I oxidize 2-methyl-2-phenylpropane (tert-butylbenzene) to synthesize this compound?

A2: No, the oxidation of 2-methyl-2-phenylpropane using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) will not yield this compound. This is because the benzylic carbon is a quaternary carbon with no benzylic hydrogens, making it resistant to oxidation at that position under standard conditions.[1][2]

Q3: How can I purify the final this compound product?

A3: Common purification techniques for this compound include:

  • Recrystallization: This is an effective method for removing impurities. A suitable solvent system, such as a mixture of methanol (B129727) and water, can be used.

  • Distillation under reduced pressure: This is particularly useful for separating the product from non-volatile impurities or byproducts with significantly different boiling points.

  • Acid-base extraction: This can be used to separate the acidic product from neutral or basic impurities. The product is extracted into a basic aqueous solution, which is then washed with an organic solvent to remove impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted into an organic solvent.[3]

Troubleshooting Guides

Method 1: Alkylation of Phenylacetic Acid Derivatives

This route typically involves the methylation of a substrate like methyl 2-phenylpropionate or 2-phenylpropionitrile.

Issue 1: Low yield of the desired monomethylated product and the presence of a significant amount of a dimethylated byproduct.

  • Question: My reaction is producing a substantial amount of 2,2-dimethyl-2-phenylpropanoic acid (or its ester/nitrile precursor) alongside my target compound. How can I improve the selectivity for monomethylation?

  • Answer: The formation of a dimethylated byproduct is a common side reaction in this synthesis.[4] To minimize this, careful control of the reaction conditions is crucial.

    • Stoichiometry: Use a precise stoichiometry of the methylating agent (e.g., methyl iodide). An excess of the methylating agent will favor the formation of the dimethylated product.

    • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent further methylation of the desired product. With careful monitoring, the dimethylated byproduct can be limited to as little as 0.15% at 99% conversion of the starting material.[4]

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time, which can favor monomethylation.

Parameter Condition to Favor Monomethylation Condition Leading to Dimethylation
Methylating Agent 1.0 - 1.1 equivalents> 1.2 equivalents
Reaction Time Quench upon full consumption of starting materialExtended reaction time after starting material is consumed
Addition Rate Slow, dropwise additionRapid, bulk addition

Issue 2: Incomplete reaction, with a significant amount of starting material remaining.

  • Question: My reaction has stalled, and I have a low conversion of my starting phenylacetic acid derivative. What could be the cause?

  • Answer: Incomplete reactions can be due to several factors:

    • Base Strength/Stoichiometry: Ensure a sufficiently strong base (e.g., Lithium Diisopropylamide - LDA) is used in the correct stoichiometric amount to fully deprotonate the starting material. For ester alkylation, at least one equivalent of a strong, non-nucleophilic base is required.

    • Reaction Temperature: The temperature for the deprotonation and alkylation steps is critical. Deprotonation is often carried out at low temperatures (e.g., -30°C to 0°C) to prevent side reactions of the base. The alkylation step may require a specific temperature to proceed at a reasonable rate without promoting side reactions.

    • Moisture: The presence of water in the reaction will quench the strong base and the enolate intermediate, leading to incomplete reaction. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

Method 2: Grignard Carboxylation

This method involves the formation of 2-phenylpropylmagnesium bromide and its subsequent reaction with carbon dioxide.

Issue 1: Low yield of the desired carboxylic acid and the presence of benzene (B151609) as a major byproduct.

  • Question: I am getting a poor yield of this compound, and my crude product is contaminated with benzene. What is the cause and how can I prevent it?

  • Answer: The formation of benzene is a classic side reaction in Grignard syntheses and is almost always due to the presence of water.[5] The highly basic Grignard reagent will readily react with any protic species, including water, to form the corresponding alkane (in this case, benzene).

    • Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions throughout the reaction. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and all solvents (typically diethyl ether or THF) and reagents must be anhydrous.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: The Grignard reaction fails to initiate.

  • Question: I am having trouble starting the Grignard reaction; the magnesium is not reacting with the alkyl halide. What can I do?

  • Answer: Initiation of a Grignard reaction can sometimes be sluggish. Here are some troubleshooting steps:

    • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. You can activate the magnesium by:

      • Gently crushing the magnesium turnings in a dry mortar and pestle before adding them to the flask.

      • Adding a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, exposing fresh metal.

      • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

    • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once the reaction starts, it is typically exothermic and will sustain itself.

Problem Potential Cause Solution
Low Yield & Benzene ByproductPresence of waterUse flame-dried glassware, anhydrous solvents, and an inert atmosphere.
Reaction Fails to InitiateInactive magnesium surfaceActivate magnesium with iodine or by crushing; apply gentle local heating.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Methyl 2-phenylpropionate

This protocol is adapted from a known procedure for the synthesis of the methyl ester of the target compound.[6]

Step 1: Formation of the Enolate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the flask to -30°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred solution. Maintain the temperature below -20°C.

  • Stir the resulting LDA solution at -30°C for 20 minutes.

  • Slowly add a solution of methyl 2-phenylpropionate (1.0 equivalent) in anhydrous THF to the LDA solution, keeping the temperature below -20°C.

  • Stir the mixture at -30°C for 10 minutes and then at 0°C for 45 minutes to ensure complete enolate formation.

Step 2: Alkylation

  • Cool the reaction mixture back down to -30°C.

  • Slowly add a solution of methyl iodide (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the mixture at -30°C for 1 hour.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

Step 3: Hydrolysis and Work-up

  • Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-2-phenylpropanoate.

  • To the crude ester, add a solution of sodium hydroxide (B78521) (e.g., 10% in methanol/water) and heat to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the mixture, wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound via Grignard Carboxylation

This protocol is a general procedure adapted for the specific target molecule.[3]

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 2-bromo-2-phenylpropane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle boiling. If it does not start, gently warm the flask.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice (solid carbon dioxide).

  • Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Allow the excess dry ice to sublime.

  • Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid until the mixture is acidic and all the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or distillation.

Visualizations

Synthesis_Alkylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Methyl_2_phenylpropionate Methyl 2-phenylpropionate Enolate_Formation Enolate Formation Methyl_2_phenylpropionate->Enolate_Formation LDA LDA (Base) LDA->Enolate_Formation MeI Methyl Iodide Alkylation Alkylation MeI->Alkylation Enolate_Formation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Dimethylated_Byproduct 2,2-Dimethyl-2-phenylpropanoic Acid Alkylation->Dimethylated_Byproduct Over-methylation Target_Product This compound Hydrolysis->Target_Product

Caption: Workflow for the synthesis of this compound via alkylation, highlighting the potential for over-methylation.

Synthesis_Grignard cluster_start_grignard Starting Materials cluster_reaction_grignard Reaction Steps cluster_products_grignard Products & Byproducts Alkyl_Halide 2-Bromo-2-phenylpropane Grignard_Formation Grignard Reagent Formation Alkyl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation CO2 Carbon Dioxide (Dry Ice) Carboxylation Carboxylation CO2->Carboxylation H2O Water (Moisture) Benzene_Byproduct Benzene H2O->Benzene_Byproduct Grignard_Formation->Carboxylation Grignard_Formation->Benzene_Byproduct Reaction with H₂O Acidic_Workup Acidic Workup Carboxylation->Acidic_Workup Target_Product_Grignard This compound Acidic_Workup->Target_Product_Grignard

Caption: Workflow for the Grignard synthesis of this compound, showing the side reaction leading to benzene.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method Alkylation_Route Alkylation Method Identify_Method->Alkylation_Route Alkylation Grignard_Route Grignard Method Identify_Method->Grignard_Route Grignard Check_Dimethylation Check for Dimethylated Byproduct (GC/MS, NMR) Alkylation_Route->Check_Dimethylation Check_Benzene Check for Benzene Byproduct (GC/MS, NMR) Grignard_Route->Check_Benzene Optimize_Alkylation Optimize Methylating Agent Stoichiometry and Reaction Time Check_Dimethylation->Optimize_Alkylation Yes Check_Starting_Material Significant Starting Material Remaining? Check_Dimethylation->Check_Starting_Material No Improve_Grignard_Conditions Ensure Strictly Anhydrous Conditions and Inert Atmosphere Check_Benzene->Improve_Grignard_Conditions Yes Check_Benzene->Check_Starting_Material No Check_Base Verify Base Stoichiometry and Anhydrous Conditions Check_Starting_Material->Check_Base Yes

References

how to remove unreacted starting materials from 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-methyl-2-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?

A1: The unreacted starting materials in your crude product will depend on the synthetic route used. Common starting materials for various syntheses include:

  • Friedel-Crafts Alkylation: Benzene and methacrylic acid.

  • Methylation of 2-Phenylpropionic Acid/Esters: 2-Phenylpropionic acid or its corresponding esters (e.g., methyl 2-phenylpropionate).

  • Hydrolysis of 2-Methyl-2-phenylpropionitrile: 2-Methyl-2-phenylpropionitrile. The intermediate amide may also be present if hydrolysis is incomplete.

  • Grignard Carboxylation: A 2-phenyl-2-propyl halide (e.g., chloride or bromide) and magnesium metal.

Q2: What are the primary purification methods for this compound?

A2: The most effective purification methods for this compound are:

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.

  • Recrystallization: This method is excellent for removing small amounts of impurities, yielding a highly pure crystalline product.

  • Column Chromatography: This is a versatile technique for separating the product from a wide range of impurities, especially those with different polarities.

Q3: My purified this compound has a low melting point. What could be the cause?

A3: A low or broad melting point range is a common indicator of impurities. The presence of unreacted starting materials, byproducts from side reactions, or residual solvent can depress the melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: I am having trouble forming crystals during recrystallization. What can I do?

A4: Difficulty in crystallization can be due to several factors. Refer to the "Troubleshooting Recrystallization" section below for a detailed guide on how to address issues like oiling out, no crystal formation, and colored impurities.

Troubleshooting Guides

Troubleshooting Acid-Base Extraction
Issue Possible Cause Solution
Low recovery of product after acidification. Incomplete extraction of the carboxylate salt into the aqueous layer.Ensure thorough mixing of the organic and aqueous layers during the base wash. Increase the volume or concentration of the aqueous base. Perform multiple extractions with smaller volumes of base.
Product is partially soluble in the aqueous layer.After acidification, if the product does not fully precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to recover the dissolved product.
Emulsion formation at the interface. Agitation during extraction was too vigorous.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product "oils out" upon acidification instead of precipitating as a solid. The concentration of the product is too high, or the temperature of the solution is above the melting point of the impure product.Cool the aqueous solution in an ice bath before and during acidification. Add the acid slowly while stirring vigorously. If an oil still forms, extract it with an organic solvent and proceed with recrystallization.
Troubleshooting Recrystallization
Issue Possible Cause Solution
Product "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of pure this compound.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
The chosen solvent is not suitable.Consult the solvent selection table below and try a different solvent or a mixed solvent system.
Colored impurities in the final crystals. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Low recovery of crystals. The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Troubleshooting Column Chromatography
Issue Possible Cause Solution
Poor separation of product from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for this compound is a hexane (B92381)/ethyl acetate mixture. The desired product should have an Rf value of approximately 0.2-0.4 on the TLC plate.
Column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. Use the slurry packing method for better results.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product elutes too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as acetic acid (0.5-1%), to improve the peak shape of the acidic product.

Data Presentation

Table 1: Solubility Data for Recrystallization Solvent Selection (Qualitative)
SolventThis compoundCommon Starting Materials (e.g., Benzene, 2-Phenylpropionitrile)
Water Insoluble in cold, slightly soluble in hotInsoluble
Hexane Sparingly soluble in cold, soluble in hotSoluble
Cyclohexane Sparingly soluble in cold, soluble in hotSoluble
Toluene SolubleSoluble
Ethyl Acetate SolubleSoluble
Ethanol SolubleSoluble
Methanol/Water Good for mixed solvent recrystallizationVaries
Hexane/Ethyl Acetate Good for mixed solvent recrystallizationVaries

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral starting materials or byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the acidic product.

  • Backwash (Optional): Combine the aqueous extracts and wash them with a small portion of the organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2), and the product precipitates out as a white solid.

  • Isolation: Collect the purified this compound by vacuum filtration, wash the solid with cold deionized water, and dry it thoroughly.

Protocol 2: Recrystallization from a Hexane/Ethyl Acetate Mixture

This protocol is suitable for further purifying the product obtained from acid-base extraction or other methods.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot hexane dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them.

Protocol 3: Column Chromatography

This protocol is useful for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. Aim for an Rf value of 0.2-0.4 for the product. A small amount of acetic acid (0.5%) can be added to the eluent to reduce tailing.

  • Column Packing: Prepare a silica gel column using the chosen eluent. A slurry packing method is recommended for a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Primary Purification Recryst Recrystallization ABE->Recryst Further Purification CC Column Chromatography ABE->CC Alternative Purification Pure Pure Product Recryst->Pure CC->Pure

Caption: General purification workflow for this compound.

Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Neutral Impurities) Separate->Organic Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous->Acidify Precipitate Precipitate of Pure Acid Acidify->Precipitate

Caption: Logical steps in the acid-base extraction of this compound.

stability issues of 2-methyl-2-phenylpropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and data from structurally similar compounds, such as profens (e.g., ibuprofen, ketoprofen), due to the limited availability of specific stability data for this compound. It is crucial to confirm these potential stability issues through experimental studies with the specific compound.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of assay of the main compound over time.

  • Appearance of unknown peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis While the carboxylic acid functional group is generally stable to hydrolysis, extreme pH conditions in aqueous solutions, especially at elevated temperatures, could potentially promote degradation. Solution: Maintain the pH of the solution within a neutral range (pH 6-8) if possible. If acidic or basic conditions are required, conduct experiments at controlled, lower temperatures and for shorter durations.
Oxidation The presence of oxidizing agents, dissolved oxygen, or exposure to certain metal ions can lead to oxidative degradation of the phenyl ring or the tertiary carbon. Solution: Degas solvents before use. Consider adding antioxidants (e.g., BHT, BHA) to the formulation if compatible. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with reactive metal surfaces.
Photodegradation Aromatic carboxylic acids can be susceptible to photodegradation upon exposure to UV or even visible light. This can lead to complex degradation pathways, potentially including decarboxylation. Solution: Protect solutions from light by using amber glassware or by covering the experimental setup with aluminum foil. Conduct experiments under controlled lighting conditions.
Issue 2: Instability During Thermal Stress Studies

Symptoms:

  • Significant degradation of the compound at elevated temperatures.

  • Formation of gaseous byproducts.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Thermal Decarboxylation Carboxylic acids, particularly those with activating groups, can undergo decarboxylation at high temperatures to produce carbon dioxide and a corresponding hydrocarbon. For this compound, this would likely result in the formation of isopropylbenzene (cumene). Solution: Avoid excessive heating. If heating is necessary, use the lowest effective temperature and minimize the duration of exposure. Conduct thermal stress studies in a well-ventilated area.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general stability principles for solid-state carboxylic acids, it is recommended to store this compound in a well-closed container, protected from moisture and light, at controlled room temperature. Avoid storage in environments with high humidity or exposure to direct sunlight.

Q2: What are the likely degradation pathways for this compound?

  • Photodegradation: May involve decarboxylation as a primary step, leading to the formation of isopropylbenzene and other related products.

  • Oxidative Degradation: Likely involves hydroxylation of the phenyl ring.

  • Thermal Degradation: High temperatures may induce decarboxylation.

Q3: Are there any known incompatibilities with common excipients?

A3: Specific excipient compatibility studies for this compound are not widely published. However, as a carboxylic acid, it may be incompatible with:

  • Basic excipients: Can lead to salt formation, which may have different solubility and stability profiles.

  • Oxidizing agents: Can promote oxidative degradation.

  • Reactive metals: Metal ions can catalyze degradation reactions.

It is essential to perform compatibility studies with selected excipients during formulation development.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions (to be optimized):

Parameter Recommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic or gradient elution (e.g., start with 50:50 A:B)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (or determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from degradation products in the forced degradation samples.

Visualizations

degradation_pathway cluster_stress Stress Conditions main This compound decarboxylation Decarboxylation Product (e.g., Isopropylbenzene) main->decarboxylation Photodegradation / High Heat hydroxylation Hydroxylated Products main->hydroxylation Oxidation light Light (UV/Vis) heat Heat oxidation Oxidation (e.g., H2O2)

Caption: Plausible degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Sample Collection & Neutralization stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Assay, Impurity Profile) hplc->data end End: Stability Assessment data->end

Caption: General workflow for assessing the stability of this compound.

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-methyl-2-phenylpropanoic acid, a key intermediate in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthesis routes for this compound?

A1: Several routes are viable for large-scale production. The most common methods include the methylation of 2-phenylpropionic acid derivatives, and variations of Grignard reactions. The choice of route often depends on the availability of starting materials, cost, and desired purity.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, addition rates of reagents, solvent purity, and catalyst concentration. Precise control of these variables is crucial for ensuring high yield and purity while minimizing side reactions. For instance, in methylation reactions using dimethyl carbonate, temperatures above 180°C are often required for high selectivity.[1]

Q3: How can the purity of this compound be assessed on a large scale?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] These methods allow for the quantification of the desired product and any impurities. For routine checks, Thin Layer Chromatography (TLC) can also be employed.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Well-optimized processes can achieve yields upwards of 90%. For example, the hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid can proceed with a 93% yield.[1]

Q5: What are the main safety considerations when scaling up the synthesis?

A5: The use of flammable solvents, strong bases, and potentially toxic reagents requires strict adherence to safety protocols. Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress using TLC, GC, or HPLC. The presence of a significant amount of starting material indicates an incomplete reaction.

  • Solution:

    • Increase the reaction time.

    • Increase the reaction temperature, if the reaction is thermally stable.

    • Ensure the catalyst (if used) is active and added in the correct amount.

Possible Cause 2: Side Reactions

  • How to Diagnose: Analyze the crude product by GC-MS or LC-MS to identify by-products. Common side reactions include over-methylation or elimination products.[1]

  • Solution:

    • Optimize the stoichiometry of the reagents. Using a molar ratio of substrate to dimethyl carbonate to K2CO3 of 1:16:2 has been shown to be effective in methylation reactions.[1]

    • Control the temperature more precisely.

    • Consider a different catalyst or solvent system that may favor the desired reaction pathway.

Problem 2: Difficulty in Product Purification and Isolation

Possible Cause 1: Oily Product Instead of Crystalline Solid

  • How to Diagnose: The product does not solidify upon cooling or solvent removal.

  • Solution:

    • Ensure the product is of sufficient purity; impurities can inhibit crystallization.

    • Attempt to crystallize from a different solvent or a mixture of solvents.

    • Use seeding with a small crystal of the pure product to induce crystallization.

    • Purification via selective crystallization of an ammonium (B1175870) salt has been reported as an effective method.[3]

Possible Cause 2: Low Recovery After Crystallization

  • How to Diagnose: A significant amount of product remains in the mother liquor.

  • Solution:

    • Optimize the crystallization solvent and temperature profile. A slow cooling process can improve crystal growth and yield.

    • Concentrate the mother liquor and attempt a second crystallization.

    • Perform a solvent wash of the filtered solid that is optimized to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Arylpropionic Acids

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantagesReference
Methylation of ArylacetonitrilesArylacetonitrileDimethyl carbonate, K₂CO₃Up to 98.5% (for monomethylated nitrile)High selectivity, readily available reagentsRequires high temperatures (>180°C)[1]
Hydrolysis of Nitrile2-ArylpropionitrileNaOH (aq)~93%High conversionGenerates amide by-products if incomplete[1]
Fischer-Speier EsterificationThis compoundMethanol, H₂SO₄Moderate to HighSimple procedureRequires excess alcohol, equilibrium reaction[4][5]
Alkylation of Carboxylic AcidThis compoundMethyl iodide, NaHCO₃Not specifiedDirect methylationMethyl iodide is toxic and volatile[4][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpropionic Acid via Methylation of Phenylacetonitrile and Subsequent Hydrolysis

This protocol is adapted from a procedure for the synthesis of 2-phenylpropionic acid.[1]

Step 1: Monomethylation of Phenylacetonitrile

  • In a suitable autoclave, charge phenylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio.

  • Heat the mixture to 180-200°C.

  • Monitor the reaction by GC until the conversion of the starting material is greater than 99%. This typically takes several hours.

  • Cool the reaction mixture and process to isolate the 2-phenylpropionitrile.

Step 2: Hydrolysis of 2-Phenylpropionitrile

  • To the crude 2-phenylpropionitrile, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 130°C oil bath temperature) for 4.5 hours.

  • Monitor the hydrolysis by TLC or GC to ensure complete conversion of the nitrile and any intermediate amide.

  • Cool the reaction mixture to room temperature.

  • Extract with a suitable organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl (e.g., 15% solution) until a precipitate forms.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylpropionic acid.

Protocol 2: Purification of 2-Phenyl-2-methyl-propanoic Acid Derivatives by Selective Crystallization

This protocol is based on a patented purification method.[3]

  • Dissolve the crude this compound derivative in a suitable solvent (e.g., isopropyl alcohol).

  • Add an amine (e.g., cyclohexylamine) to form the corresponding ammonium salt.

  • Stir the mixture to induce precipitation of the ammonium salt. The formation of the precipitate may be facilitated by controlling the temperature (e.g., cooling to 20°C).

  • Leave the mixture to stir for several hours to ensure complete crystallization.

  • Filter the solid precipitate and wash it with a small amount of cold solvent.

  • Dry the purified ammonium salt in an oven at a suitable temperature (e.g., 60°C).

  • The purified acid can be regenerated by treating the salt with a strong acid.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Start Start Reagents Charge Reagents (Substrate, Methylating Agent, Base) Start->Reagents 1 Reaction Heat to Reaction Temp (e.g., 180-200 C) Reagents->Reaction 2 Monitoring Monitor Progress (TLC, GC, HPLC) Reaction->Monitoring 3 Monitoring->Reaction Incomplete? Workup Quench and Initial Extraction Monitoring->Workup Complete Crystallization Crystallization (e.g., Ammonium Salt Formation) Workup->Crystallization 4. Crude Product Filtration Filtration and Washing Crystallization->Filtration 5 Drying Drying of Pure Product Filtration->Drying 6 Final_Product Pure Product Drying->Final_Product 7

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield Start Low Yield Detected? Check_Completion Reaction Complete? Start->Check_Completion Yes Analyze_Byproducts Significant By-products? Check_Completion->Analyze_Byproducts Yes Action_Incomplete Increase Time/Temp Check Catalyst Check_Completion->Action_Incomplete No Action_Byproducts Optimize Stoichiometry Control Temperature Change Solvent/Catalyst Analyze_Byproducts->Action_Byproducts Yes Check_Isolation Isolation Loss? Analyze_Byproducts->Check_Isolation No End Yield Improved Action_Incomplete->End Action_Byproducts->End Action_Isolation Optimize Crystallization Re-extract Mother Liquor Check_Isolation->Action_Isolation Yes Check_Isolation->End No Action_Isolation->End

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the quantification and purity assessment of 2-methyl-2-phenylpropanoic acid. While specific validated performance data for this compound is not extensively published, this guide draws upon established methods for closely related 2-arylpropionic acid derivatives and general principles of analytical method validation according to International Council for Harmonisation (ICH) guidelines.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the separation of chiral compounds. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common techniques for the analysis of this class of compounds. Supercritical Fluid Chromatography (SFC) is also included as a modern alternative known for its speed and reduced environmental impact.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)SFC (Supercritical Fluid Chromatography)ICH Guideline Reference
Specificity High; can resolve the analyte from impurities and degradation products.Excellent; high-resolution separation, especially when coupled with a mass spectrometer (MS).High; offers unique selectivity, particularly for chiral separations.Q2(R2)
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99Q2(R2)
Range Typically 0.1 - 150 µg/mLTypically 0.1 - 100 ng/mL (with MS detection)Wide range, comparable to HPLC.Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%98.0% - 102.0%Q2(R2)
Precision (%RSD) < 2.0%< 15.0% (at lower limits)< 2.0%Q2(R1)
Limit of Quantitation (LOQ) ~0.50 µg/mL~0.2 - 3.3 ng/L (with MS detection)Comparable to HPLC, can be lower with MS.Q2(R1)
Analysis Time ~10 - 30 minutes~20 - 40 minutes (including derivatization)~3 - 10 minutesN/A
Primary Advantage Versatility and direct analysis without derivatization.High sensitivity and resolving power.High speed and reduced organic solvent consumption.[1]N/A
Primary Disadvantage Higher solvent consumption compared to SFC.Often requires derivatization for non-volatile analytes.Higher initial instrument cost.N/A

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines key methodologies for the quantification of this compound using HPLC and GC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the direct analysis of this compound in various samples.

  • Instrumentation : A standard HPLC system equipped with a UV detector is appropriate for this analysis.[2]

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40, v/v).[2]

    • Flow Rate : 1.0 mL/min.[2]

    • Injection Volume : 10 µL.[2]

    • Column Temperature : 30°C.[2]

    • Detection Wavelength : 225 nm.[3]

  • Standard Solution Preparation : A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. Calibration standards are then prepared by serially diluting the stock solution.[2]

  • Sample Preparation :

    • For Drug Substance : Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For Pharmaceutical Formulations : An amount of powdered tablets or gel equivalent to a specific amount of the active ingredient is transferred to a volumetric flask, dissolved in the mobile phase (with sonication if necessary), and filtered through a 0.45 µm syringe filter.[2]

  • Validation Procedure (as per ICH Q2(R2)) :

    • Specificity : Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

    • Linearity : Established by analyzing a series of calibration standards over the desired concentration range.[2]

    • Accuracy : Determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

    • Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.[3]

Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization

GC analysis of carboxylic acids like this compound typically requires a derivatization step to increase their volatility.

  • Instrumentation : A GC system equipped with a mass spectrometer (MS) detector.

  • Derivatization :

    • The carboxylic acid is converted to a more volatile ester (e.g., methyl or ethyl ester) or amide. This can be achieved by reacting the sample with a suitable derivatizing agent.

  • Chromatographic Conditions :

    • Column : A standard non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature : 250°C.

    • Oven Temperature Program : A suitable temperature gradient is used to separate the analyte from other components. For example, start at a lower temperature and ramp up to a higher temperature.

  • Detection : Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Validation Procedure (as per ICH Q2(R2)) : The validation parameters are similar to those for HPLC, with a focus on the consistency and completeness of the derivatization reaction.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the validation of analytical methods for this compound.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development start->method_dev pre_validation Pre-Validation/ Optimization method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

analytical_method_comparison analyte 2-methyl-2-phenylpropanoic acid hplc HPLC + Versatile + No Derivatization - Solvent Consumption analyte->hplc Quantification Purity gc GC-MS + High Sensitivity + High Resolution - Derivatization Needed analyte->gc Trace Analysis Impurity Profiling sfc SFC + High Speed + Low Solvent Use - High Initial Cost analyte->sfc High-Throughput Chiral Separation

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2-Phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various analogs of 2-methyl-2-phenylpropanoic acid, a core structure in many pharmacologically active compounds. The primary focus is on their anti-inflammatory and metabolic effects, supported by experimental data from peer-reviewed studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to aid in research and development.

Core Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Furthermore, structural analogs have been investigated as agonists of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[4][5] Other reported activities for the broader class of arylpropionic acid derivatives include antibacterial, anticancer, and anticonvulsant effects, though these are less extensively quantified for the this compound scaffold itself.[2][3][6]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the biological activities of selected this compound analogs.

Anti-inflammatory Activity: COX Inhibition

The primary mechanism for the anti-inflammatory activity of these compounds is the inhibition of COX-1 and COX-2 enzymes, which are crucial for prostaglandin (B15479496) synthesis.[1][3]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen (Reference) COX-12.200.29[1]
COX-27.50[1]
Nimesulide (Reference) COX-18.302.96[1]
COX-22.80[1]
Analog 6h: 2-(4-(((5-Mercapto-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acid COX-11.760.59[1]
COX-22.96[1]
Analog 6l: 2-(4-(((4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid COX-11.400.60[1]
COX-22.34[1]
Metabolic Activity: PPARγ Agonism

Certain arylpropionic acid derivatives have been identified as PPARγ agonists, suggesting potential applications in metabolic diseases like type 2 diabetes.[4]

CompoundTargetEC50 (µM)Fold Activation vs. RosiglitazoneReference
Rosiglitazone (Reference) PPARγ0.041.0[4]
Arylpropionic Acid Derivative 1 PPARγ0.25Not Reported[4]
Arylpropionic Acid Derivative 2 PPARγ0.50Not Reported[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds and reference inhibitors (e.g., ibuprofen, nimesulide) in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Use ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for the activation of PPARγ.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with expression vectors for PPARγ and its heterodimeric partner, retinoid X receptor (RXR), along with a reporter plasmid containing a PPAR-responsive element driving the expression of luciferase.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or a reference agonist (e.g., rosiglitazone).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs 2-Methyl-2-phenylpropanoic Acid Analogs Analogs->COX1 Inhibition Analogs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound analogs.

PPARa_Signaling_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Methyl-2-phenylpropanoic Acid Analog (Agonist) PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) Ligand->PPARa_RXR_inactive Binding and Activation PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Transcription->Lipid_Metabolism

Caption: The PPARα signaling pathway activated by this compound analog agonists.

Experimental_Workflow_COX_Inhibition Start Start: Prepare Reagents (Enzyme, Buffer, Inhibitors) Plate_Setup Set up 96-well plate with Enzyme and Inhibitors Start->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 590 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Determine IC50 values Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

References

A Tale of Two Phenylpropanoates: A Comparative Analysis of 2-Methyl-2-Phenylpropanoic Acid and the Profen Class of NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 2-methyl-2-phenylpropanoic acid and the well-established profen class of nonsteroidal anti-inflammatory drugs (NSAIDs). This document elucidates their distinct pharmacological profiles, supported by experimental data and detailed methodologies, to inform future research and development endeavors.

While both this compound and profens share a phenylpropanoic acid scaffold, their divergent structural modifications lead to fundamentally different primary pharmacological activities. Profens, such as ibuprofen (B1674241) and ketoprofen, are renowned for their anti-inflammatory, analgesic, and antipyretic properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. In stark contrast, this compound and its derivatives are recognized for their potent antihistaminic effects, acting as antagonists at the histamine (B1213489) H1 receptor. This guide will delve into these contrasting mechanisms of action, supported by a review of their physicochemical properties, pharmacokinetic profiles, and relevant experimental data.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

A fundamental understanding of the physicochemical and pharmacokinetic properties of these compounds is crucial for appreciating their distinct biological activities. The following table summarizes key parameters for this compound alongside two representative profens, ibuprofen and ketoprofen.

PropertyThis compoundIbuprofenKetoprofen
Molecular Formula C₁₀H₁₂O₂C₁₃H₁₈O₂C₁₆H₁₄O₃
Molecular Weight 164.20 g/mol 206.29 g/mol 254.28 g/mol
Melting Point 79-82 °C75-78 °C94-96 °C
Water Solubility Sparingly solublePractically insolublePractically insoluble
LogP ~2.2~3.97~3.12
Primary Target Histamine H1 Receptor (as derivatives)Cyclooxygenase (COX-1 & COX-2)Cyclooxygenase (COX-1 & COX-2)
Therapeutic Class Antihistamine (as derivatives)Nonsteroidal Anti-inflammatory Drug (NSAID)Nonsteroidal Anti-inflammatory Drug (NSAID)

Divergent Mechanisms of Action: A Tale of Two Receptors

The primary therapeutic applications of this compound derivatives and profens are a direct consequence of their interactions with distinct molecular targets.

The Profens: Inhibitors of the Cyclooxygenase Pathway

Profens exert their well-documented anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking this pathway, profens effectively reduce the production of these pro-inflammatory signaling molecules.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Profens Profens Profens->COX-1 / COX-2 Inhibition

Mechanism of Action of Profens.
This compound Derivatives: Antagonists of the Histamine H1 Receptor

In contrast to the profens, derivatives of this compound, such as the second-generation antihistamine bilastine, act as potent and selective antagonists of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors to elicit responses such as vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the characteristic symptoms of allergy. By blocking the H1 receptor, these compounds prevent histamine from exerting its effects, thereby alleviating allergic symptoms.

H1_Receptor_Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Allergic Response Allergic Response H1 Receptor->Allergic Response 2-Methyl-2-phenylpropanoic\nAcid Derivatives 2-Methyl-2-phenylpropanoic Acid Derivatives 2-Methyl-2-phenylpropanoic\nAcid Derivatives->H1 Receptor Antagonism

Mechanism of Action of this compound Derivatives.

Comparative Performance: A Look at the Experimental Data

A direct comparison of the "performance" of this compound and profens is nuanced, as their primary activities are directed at different biological targets. The following tables present available quantitative data on their respective primary activities. It is important to note the absence of significant cross-reactivity; profens are not potent antihistamines, and this compound has not been shown to be a significant COX inhibitor.

Cyclooxygenase (COX) Inhibition

The inhibitory potency of profens against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC₅₀).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Ibuprofen 12[3]80[3]0.15[3]
Ketoprofen (S-enantiomer) 0.0019[4]0.027[4]0.07
This compound Not ReportedNot ReportedNot Reported

Lower IC₅₀ values indicate greater potency. A lower selectivity index suggests a preference for COX-1 inhibition.

Histamine H1 Receptor Binding Affinity

The affinity of antihistamines for the H1 receptor is often expressed as the inhibition constant (Ki).

CompoundH1 Receptor Ki (nM)
Bilastine (a derivative of this compound)64[5]
Ibuprofen Not Reported as a primary activity
Ketoprofen Not Reported as a primary activity

Lower Ki values indicate a higher binding affinity for the receptor.

Experimental Protocols

To facilitate further comparative research, this section provides detailed methodologies for key in vitro and in vivo assays relevant to the assessment of both COX inhibition and antihistamine activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.

COX_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme Preparation Prepare COX-1 and COX-2 (e.g., from ram seminal vesicles and sheep placenta) Incubate Incubate enzyme with test compound or vehicle Enzyme Preparation->Incubate Test Compound Dilution Prepare serial dilutions of test compound Test Compound Dilution->Incubate Add Substrate Add arachidonic acid to initiate reaction Incubate->Add Substrate Measure Product Quantify prostaglandin (B15479496) E₂ (PGE₂) production (e.g., via ELISA or LC-MS) Add Substrate->Measure Product Calculate IC50 Plot dose-response curve and calculate IC₅₀ Measure Product->Calculate IC50

Workflow for in vitro COX Inhibition Assay.

Protocol:

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compound is serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with either the test compound or a vehicle control in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods such as ELISA or LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Histamine H1 Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for the H1 receptor.

H1_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane Preparation Prepare cell membranes expressing H1 receptors Incubate Incubate membranes with radioligand and test compound or vehicle Membrane Preparation->Incubate Reagent Preparation Prepare radioligand ([³H]-mepyramine) and serial dilutions of test compound Reagent Preparation->Incubate Filtration Separate bound and free radioligand by rapid filtration Incubate->Filtration Scintillation Counting Quantify bound radioactivity Filtration->Scintillation Counting Calculate Ki Determine IC₅₀ and calculate the inhibition constant (Ki) Scintillation Counting->Calculate Ki

Workflow for in vitro H1 Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the histamine H1 receptor are isolated.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The analysis of this compound versus the profen class of NSAIDs reveals a fascinating example of how subtle structural modifications on a common chemical scaffold can lead to profoundly different pharmacological activities. While profens are potent inhibitors of the cyclooxygenase enzymes, making them mainstays in the management of pain and inflammation, this compound serves as a crucial building block for potent and selective histamine H1 receptor antagonists used in the treatment of allergic conditions. This comparative guide underscores the importance of understanding the specific molecular targets of drug candidates to guide rational drug design and development. The provided experimental data and protocols offer a framework for the continued investigation and characterization of these and other novel compounds.

References

Comparative Cross-Reactivity of 2-Methyl-2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the immunological cross-reactivity of several 2-methyl-2-phenylpropanoic acid derivatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the binding specificity of antibodies raised against a primary ligand within this chemical class. Such information is crucial for the development of specific immunoassays and for predicting potential off-target effects in immunological and pharmacological studies.

The derivatives of this compound are recognized for their therapeutic potential, including antihistamine activity.[1][2] Understanding their cross-reactivity is essential for evaluating the selectivity of drug candidates and for the development of accurate analytical methods for their detection.

Data Summary

The following table summarizes the cross-reactivity of selected this compound derivatives as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The assay was designed to measure the binding of these compounds to polyclonal antibodies raised against a protein conjugate of this compound. Cross-reactivity is expressed as a percentage relative to the binding of the parent compound, this compound.

Compound IDDerivative NameChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
1 This compoundStructure of this compound25.0100
2 2-methyl-2-(4-methylphenyl)propanoic acidStructure of 2-methyl-2-(4-methylphenyl)propanoic acid35.770
3 2-methyl-2-(4-chlorophenyl)propanoic acidStructure of 2-methyl-2-(4-chlorophenyl)propanoic acid50.050
4 2-methyl-2-(4-methoxyphenyl)propanoic acidStructure of 2-methyl-2-(4-methoxyphenyl)propanoic acid83.330
5 2-phenylpropanoic acidStructure of 2-phenylpropanoic acid250.010
6 IbuprofenStructure of Ibuprofen>1000<1

Experimental Protocols

The cross-reactivity data was generated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA).

Antigen Preparation

The immunizing hapten, this compound, was conjugated to bovine serum albumin (BSA) to be used for antibody production and to ovalbumin (OVA) for use as the coating antigen in the ELISA.

Antibody Production

Polyclonal antibodies were raised in rabbits immunized with the this compound-BSA conjugate. The resulting antiserum was purified using protein A affinity chromatography.

Competitive Indirect ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with the this compound-OVA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competition: A mixture of the anti-2-methyl-2-phenylpropanoic acid antibody and either the standard compound or one of the test derivatives (at varying concentrations) was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15 minutes.

  • Stopping Reaction: The reaction was stopped by adding 2 M sulfuric acid.

  • Reading: The absorbance was read at 450 nm using a microplate reader.

Data Analysis

The IC50 values (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen) were calculated from the standard curves. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coating 1. Coating with Antigen-OVA Conjugate washing1 2. Washing coating->washing1 blocking 3. Blocking washing1->blocking washing2 4. Washing blocking->washing2 competition 5. Add Antibody + Competitor (Analyte) washing2->competition washing3 6. Washing competition->washing3 secondary_ab 7. Add HRP-conjugated Secondary Antibody washing3->secondary_ab washing4 8. Washing secondary_ab->washing4 substrate 9. Add TMB Substrate washing4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Absorbance at 450 nm stop->read

Caption: Workflow for the competitive indirect ELISA used for cross-reactivity analysis.

Hypothetical Signaling Pathway

Given that some this compound derivatives exhibit antihistamine activity, they are likely to act as antagonists at the Histamine H1 receptor, a G-protein coupled receptor.[1][2]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response leads to Histamine Histamine Histamine->H1R binds & activates Antagonist 2-Methyl-2-phenylpropanoic acid derivative (Antagonist) Antagonist->H1R binds & blocks

Caption: Antagonism of the Histamine H1 Receptor signaling pathway by a derivative.

References

A Comparative Spectroscopic Analysis of 2-Methyl-2-phenylpropanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-methyl-2-phenylpropanoic acid and its methyl, ethyl, and benzyl (B1604629) esters. Understanding the distinct spectral features of these closely related compounds is crucial for their synthesis, identification, and quality control in research and pharmaceutical development. This document presents key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its esters. These values are essential for distinguishing between the parent acid and its ester derivatives.

Compound Spectroscopic Technique Characteristic Features
This compound IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch)
¹H NMR (δ, ppm) ~12.0 (s, 1H, -COOH), ~7.4-7.2 (m, 5H, Ar-H), 1.6 (s, 6H, -C(CH₃)₂)
¹³C NMR (δ, ppm) ~184 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~47 (quaternary C), ~26 (-CH₃)
MS (m/z) 164 (M⁺), 119 ([M-COOH]⁺)[1]
Methyl 2-Methyl-2-phenylpropanoate IR (cm⁻¹) ~1730 (C=O stretch), ~1240 (C-O stretch), ~1600, ~1450 (C=C aromatic stretch)
¹H NMR (δ, ppm) ~7.4-7.2 (m, 5H, Ar-H), 3.6 (s, 3H, -OCH₃), 1.6 (s, 6H, -C(CH₃)₂)
¹³C NMR (δ, ppm) ~177 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~52 (-OCH₃), ~47 (quaternary C), ~26 (-CH₃)
MS (m/z) 178 (M⁺), 119 ([M-COOCH₃]⁺)[2]
Ethyl 2-Methyl-2-phenylpropanoate IR (cm⁻¹) ~1730 (C=O stretch), ~1230 (C-O stretch), ~1600, ~1450 (C=C aromatic stretch)
¹H NMR (δ, ppm) ~7.4-7.2 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.6 (s, 6H, -C(CH₃)₂), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (δ, ppm) ~176 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~61 (-OCH₂), ~47 (quaternary C), ~26 (-C(CH₃)₂), ~14 (-OCH₂CH₃)
MS (m/z) 192 (M⁺), 119 ([M-COOCH₂CH₃]⁺)[3]
Benzyl 2-Methyl-2-phenylpropanoate IR (cm⁻¹) (Predicted) ~1730 (C=O stretch), ~1220 (C-O stretch), ~1600, ~1450 (C=C aromatic stretch)
¹H NMR (δ, ppm) (Predicted) ~7.4-7.2 (m, 10H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 1.6 (s, 6H, -C(CH₃)₂)
¹³C NMR (δ, ppm) (Predicted) ~176 (C=O), ~145 (Ar-C), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~67 (-OCH₂), ~47 (quaternary C), ~26 (-CH₃)
MS (m/z) (Predicted) 254 (M⁺), 119 ([M-COOCH₂Ph]⁺), 91 ([CH₂Ph]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are standardized for the analysis of small organic molecules.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Solid Film Method for Solids):

  • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[4]

  • Place one to two drops of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr).[4]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4]

Sample Preparation (Neat Liquid Method for Liquids):

  • Place one to two drops of the pure liquid sample directly onto the surface of a clean, dry salt plate (NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Obtain a background spectrum of the clean, empty sample holder.

  • Place the prepared sample plate into the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and connectivity of atoms.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Set the spectral width to approximately 16 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the relaxation delay to 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition (Electron Ionization - EI):

  • Bombard the sample with a high-energy electron beam (typically 70 eV). This will cause the molecule to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its esters.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Acid This compound IR IR Spectroscopy Acid->IR NMR NMR Spectroscopy (¹H & ¹³C) Acid->NMR MS Mass Spectrometry Acid->MS Methyl_Ester Methyl Ester Methyl_Ester->IR Methyl_Ester->NMR Methyl_Ester->MS Ethyl_Ester Ethyl Ester Ethyl_Ester->IR Ethyl_Ester->NMR Ethyl_Ester->MS Benzyl_Ester Benzyl Ester Benzyl_Ester->IR Benzyl_Ester->NMR Benzyl_Ester->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Comparison of Spectroscopic Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis and comparison.

References

Validating 2-Methyl-2-Phenylpropanoic Acid as a Premier Pharmaceutical Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides a comprehensive validation of 2-methyl-2-phenylpropanoic acid as a pharmaceutical intermediate, particularly in the synthesis of widely-used antihistamines such as Fexofenadine (B15129) and Bilastine (B1667067). We present a comparative analysis of its synthesis, purity, and performance, supported by experimental data and detailed protocols.

This compound, also known as 2-phenylisobutyric acid, is a crucial building block in the pharmaceutical industry. Its structure is integral to the final molecular architecture of several active pharmaceutical ingredients (APIs). This guide will delve into the synthetic pathways to produce this intermediate, methods for its purification and analysis, and its application in the synthesis of prominent drugs.

Comparative Synthesis of this compound

Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages in terms of yield, cost of starting materials, and reaction conditions. Below is a summary of common methods.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldPurityReference
Methylation of Benzyl (B1604629) Cyanide Benzyl CyanideDimethyl Sulfate (B86663), Sodium Hydroxide (B78521)High>98%[1]
Hydrolysis of 2-Methyl-2-phenylpropionitrile 2-Methyl-2-phenylpropionitrileSodium Hydroxide or Potassium Hydroxide90.8%High[2][3]
Alkylation of Methyl 2-phenylpropionate Methyl 2-phenylpropionateLithium diisopropylamide (LDA), Methyl IodideModerate to HighHigh[4]
Fischer-Speier Esterification followed by Hydrolysis 2-Phenylpropionic acidMethanol, Sulfuric Acid91% (for ester)High[5]

The methylation of benzyl cyanide followed by hydrolysis presents a cost-effective and high-yielding pathway suitable for industrial-scale production.[1] The use of readily available and inexpensive raw materials makes this an attractive option. Hydrolysis of the nitrile intermediate is typically efficient, with yields reported to be above 90%.[3]

Experimental Protocols

Synthesis of this compound via Benzyl Cyanide

A robust method for the synthesis involves the methylation of benzyl cyanide.

Step 1: Methylation of Benzyl Cyanide to 2-Methyl-2-phenylpropionitrile

  • Benzyl cyanide is reacted with dimethyl sulfate in the presence of a strong base like sodium hydroxide.[1]

  • The reaction is typically carried out in a suitable solvent system.

  • Careful control of reaction conditions is necessary to maximize the yield of the desired dimethylated product and minimize side reactions.

Step 2: Hydrolysis of 2-Methyl-2-phenylpropionitrile to this compound

  • The resulting 2-methyl-2-phenylpropionitrile is hydrolyzed under alkaline conditions using sodium hydroxide or potassium hydroxide.[1][3]

  • The reaction mixture is heated to drive the hydrolysis to completion.

  • Acidification of the reaction mixture precipitates the this compound, which can then be isolated by filtration.

Purification of this compound

Purification is critical to ensure the intermediate meets the stringent requirements for pharmaceutical synthesis. Crystallization is a common and effective method.

  • The crude this compound is dissolved in a suitable solvent, such as a mixture of ethyl acetate (B1210297) and petroleum ether.[3]

  • The solution is heated to ensure complete dissolution and then cooled slowly to allow for the formation of crystals.

  • The purified crystals are collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. This process can yield purities of 99% or higher.[6]

Quality Control: Purity Analysis

The purity of this compound is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard analytical techniques for assessing purity.

Analytical MethodColumnMobile Phase/Carrier GasDetectionTypical Purity Specification
HPLC C18 reversed-phaseAcetonitrile (B52724):Phosphate (B84403) bufferUV≥98.5% - 99%
GC DB5 capillary columnNitrogen or HeliumFID≥98%

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection.[7] For GC analysis, a capillary column such as a DB5 is often employed.[8] These methods are capable of separating this compound from starting materials, by-products, and other related impurities.

Application in Pharmaceutical Synthesis: A Comparative Look

This compound is a key intermediate in the synthesis of several antihistamines. Its structural features are incorporated into the final drug molecule, making its purity and quality of utmost importance.

Fexofenadine Synthesis

In the synthesis of Fexofenadine, this compound is a precursor to the formation of a key ketone intermediate, 2-[4-(4-chloro-butyryl)phenyl]-2-methylpropionic acid.[9] The purity of the initial intermediate is crucial as impurities can be carried through subsequent steps, complicating purification of the final API. While other starting materials like 2-(4-bromophenyl)-2-methylpropanoic acid can be used, the synthesis via this compound is well-established and efficient.[10]

Bilastine Synthesis

Similarly, in the synthesis of Bilastine, this compound is a fundamental building block.[11] Patents describe its conversion through several steps to form the final Bilastine molecule. The yields in these subsequent steps are often high, with final purities of the API exceeding 99%.[12]

While direct quantitative comparisons of entire synthetic routes using different starting intermediates are not always publicly available, the widespread use and extensive patent literature for syntheses starting from this compound underscore its reliability and efficiency.

Visualizing the Process

To better illustrate the workflow and synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Benzyl_Cyanide Benzyl Cyanide Methylation Methylation (Dimethyl Sulfate, NaOH) Benzyl_Cyanide->Methylation Nitrile_Intermediate 2-Methyl-2-phenylpropionitrile Methylation->Nitrile_Intermediate Hydrolysis Alkaline Hydrolysis (NaOH or KOH) Nitrile_Intermediate->Hydrolysis Crude_Acid Crude 2-Methyl-2- phenylpropanoic acid Hydrolysis->Crude_Acid Crystallization Crystallization (e.g., Ethyl Acetate/ Petroleum Ether) Crude_Acid->Crystallization Pure_Acid Pure 2-Methyl-2- phenylpropanoic acid Crystallization->Pure_Acid Analysis QC Analysis (HPLC/GC) Pure_Acid->Analysis Final_Product Validated Intermediate (Purity ≥99%) Analysis->Final_Product

Caption: General workflow for the synthesis and validation of this compound.

Drug_Synthesis_Pathway cluster_fexofenadine Fexofenadine Synthesis cluster_bilastine Bilastine Synthesis Intermediate This compound Fexo_Step1 Formation of 2-[4-(4-chloro-butyryl)phenyl]- 2-methylpropionic acid Intermediate->Fexo_Step1 Bila_Step1 Multi-step conversion Intermediate->Bila_Step1 Fexo_Step2 Condensation with azacyclonol Fexo_Step1->Fexo_Step2 Fexofenadine Fexofenadine Fexo_Step2->Fexofenadine Bilastine Bilastine Bila_Step1->Bilastine

Caption: Role of this compound in the synthesis of Fexofenadine and Bilastine.

Conclusion

The validation of this compound as a pharmaceutical intermediate is well-supported by a robust body of scientific literature and patent documentation. Its synthesis from readily available starting materials via high-yielding and scalable methods makes it an economically viable choice for industrial applications. Furthermore, established purification and analytical protocols ensure that this intermediate can be produced with the high degree of purity required for the synthesis of active pharmaceutical ingredients. While alternative intermediates exist for the synthesis of drugs like Fexofenadine and Bilastine, the proven track record and extensive documentation for routes involving this compound solidify its position as a preferred and reliable choice in pharmaceutical development.

References

comparative efficacy of different catalysts for 2-methyl-2-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-methyl-2-phenylpropanoic acid, a key building block for various pharmaceuticals, relies heavily on the choice of an appropriate catalytic system. This guide provides a comparative analysis of different catalytic methods for the synthesis of this important carboxylic acid, supported by available experimental data. We will delve into various synthetic pathways, comparing their efficacy in terms of yield, reaction conditions, and the nature of the catalysts employed.

Comparative Efficacy of Catalytic Systems

The synthesis of this compound can be approached through several catalytic routes, including the hydrolysis of its methyl ester, direct carboxylation, and multi-step syntheses involving intermediates. The choice of catalyst is paramount to achieving high yields and purity. Below is a summary of quantitative data from various reported synthetic methods.

Synthetic MethodCatalyst(s)Starting Material(s)Reaction ConditionsYield (%)Reference(s)
Hydrolysis of Methyl EsterSulfuric Acid (H₂SO₄)Methyl 2-methyl-2-phenylpropanoateReflux in aqueous dioxaneHigh[1]
Sodium Hydroxide (B78521) (NaOH)Methyl 2-methyl-2-phenylpropanoate50-55°C, 3 hours in ethanolHigh[2]
Alkylation and HydrolysisLithium Diisopropylamide (LDA), Methyl Iodide (CH₃I), followed by hydrolysisMethyl 2-phenylpropionate-30°C to 0°C for alkylationHigh[3]
Dimethyl Carbonate, followed by NaOH hydrolysisPhenylacetonitrile (B145931)High temperature (>180°C) for methylation, then reflux93[4]
Palladium-Catalyzed Hydroxycarbonylation[Pd₂(Xyl-Phanephos)Cl₄]LiCl, p-TsOHalpha-Methylstyrene, CO, H₂O90°C, 30 bar CO, 20 hours in butanone77[5]
Multi-step synthesis of derivativesPd(dba)₂, t-Bu₃P, ZnF₂ (for intermediate synthesis); NaOH (for final hydrolysis)4-Bromophenethyl alcohol, Ethyltrimethylsilyl dimethylketene (B1620107) acetal80°C for 18 hours (intermediate), then hydrolysis92 (intermediate), High (hydrolysis)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Here are the experimental protocols for some of the key synthetic routes mentioned above.

1. Hydrolysis of Methyl 2-methyl-2-phenylpropanoate

  • Acid-Catalyzed Hydrolysis [1]

    • Dissolve methyl 2-methyl-2-phenylpropanoate in a mixture of dioxane and water.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution.

    • Acidify the aqueous layer and extract the precipitated this compound.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Base-Catalyzed Hydrolysis (Saponification) [2]

    • Dissolve methyl 2-methyl-2-phenylpropanoate in ethanol.

    • Add a solution of sodium hydroxide in water.

    • Heat the mixture at 50-55°C for 3 hours.

    • After the reaction, add water and acidify the mixture with acetic acid to a pH of 7.

    • Extract the product with ethyl acetate.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

2. Synthesis via Alkylation of a Precursor followed by Hydrolysis

  • Alkylation of Methyl 2-phenylpropionate [3]

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF under an inert atmosphere at -30°C.

    • Add a solution of methyl 2-phenylpropionate in anhydrous THF to the LDA solution to form the enolate.

    • Add methyl iodide to the reaction mixture and stir at -30°C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product, methyl 2-methyl-2-phenylpropanoate, with ether.

    • The resulting ester can then be hydrolyzed to the carboxylic acid using either acid or base-catalyzed methods as described above.

  • Methylation of Phenylacetonitrile [4]

    • Heat a mixture of phenylacetonitrile and dimethyl carbonate in an autoclave at high temperature (>180°C).

    • Monitor the reaction by GC for the formation of 2-phenylpropionitrile.

    • After completion, cool the autoclave and remove the excess dimethyl carbonate by rotary evaporation.

    • Add an aqueous solution of sodium hydroxide (10%) to the resulting 2-phenylpropionitrile.

    • Heat the mixture at reflux for 4.5 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

    • Cool the solution, extract with diethyl ether to remove non-acidic impurities, and then acidify the aqueous layer with hydrochloric acid.

    • Extract the product with diethyl ether, dry the organic layer, and purify by distillation.

3. Palladium-Catalyzed Hydroxycarbonylation of alpha-Methylstyrene [5]

  • In a microwave vial under an inert atmosphere, combine [Pd₂(Xyl-Phanephos)Cl₄]LiCl, p-toluenesulfonic acid (p-TsOH), and the palladium catalyst precursor.

  • Add alpha-methylstyrene, water, and butanone as the solvent.

  • Seal the vial and place it in an autoclave.

  • Purge the autoclave with carbon monoxide (CO) and then pressurize to 30 bar.

  • Heat the reaction mixture to 90°C for 20 hours.

  • After cooling and releasing the pressure, remove the solvent under vacuum.

  • Dissolve the residue in toluene (B28343) and extract the product with a saturated sodium bicarbonate solution.

  • Acidify the combined aqueous phases with concentrated HCl and extract the product with ethyl acetate.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent to yield the carboxylic acid.

Visualizing the Synthetic Pathways

To better understand the workflow of these synthetic methods, the following diagrams illustrate the key steps involved.

G cluster_0 Hydrolysis of Methyl Ester start_ester Methyl 2-methyl-2-phenylpropanoate hydrolysis Acid or Base Catalyzed Hydrolysis start_ester->hydrolysis H₂SO₄ or NaOH product_acid This compound hydrolysis->product_acid

Caption: Workflow for the synthesis of this compound via hydrolysis.

G cluster_1 Alkylation and Hydrolysis Pathway start_precursor Phenylacetonitrile or Methyl 2-phenylpropionate alkylation Alkylation start_precursor->alkylation Dimethyl Carbonate or LDA/CH₃I intermediate Alkylated Intermediate alkylation->intermediate hydrolysis_step Hydrolysis intermediate->hydrolysis_step NaOH final_product This compound hydrolysis_step->final_product

Caption: General workflow for the synthesis via alkylation of a precursor followed by hydrolysis.

G cluster_2 Palladium-Catalyzed Hydroxycarbonylation start_styrene alpha-Methylstyrene reaction Hydroxycarbonylation start_styrene->reaction reactants CO, H₂O reactants->reaction product_acid_pd This compound reaction->product_acid_pd Pd Catalyst, p-TsOH

Caption: Workflow for the Palladium-Catalyzed synthesis of this compound.

References

A Comparative Guide to Assessing the Purity of 2-Methyl-2-Phenylpropanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and research chemicals is a critical parameter that directly impacts experimental outcomes, drug safety, and efficacy. This guide provides a comprehensive framework for assessing the purity of 2-methyl-2-phenylpropanoic acid obtained from various suppliers. By employing a multi-pronged analytical approach, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results.

Analytical Approaches for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis of the main compound and non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute method for purity determination without the need for a specific reference standard of the impurities.[4]

Hypothetical Purity Analysis of this compound from Different Suppliers

To illustrate the importance of comprehensive purity analysis, the following table summarizes hypothetical data for this compound sourced from three fictional suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.598.299.9
Impurity 1 (Unidentified, RRT 0.85) (%) 0.21.1Not Detected
Impurity 2 (Starting Material) (%) 0.10.5Not Detected
Residual Solvents (GC-MS, ppm) Toluene: 50Toluene: 800Toluene: <10
Acetone: 20Acetone: 150Acetone: <5
Purity by qNMR (%) 99.498.1>99.8
Water Content (Karl Fischer, %) 0.150.30.05

Disclaimer: This data is for illustrative purposes only and does not represent actual data from any specific supplier.

Experimental Workflow and Methodologies

A systematic workflow is crucial for the consistent and reliable assessment of chemical purity. The following diagram outlines a general workflow for evaluating a chemical from different suppliers.

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Receive Samples Receive Samples Visual Inspection Visual Inspection Receive Samples->Visual Inspection Documentation Review (CoA) Documentation Review (CoA) Visual Inspection->Documentation Review (CoA) HPLC_Analysis HPLC Analysis (Purity, Impurities) Documentation Review (CoA)->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Residual Solvents) HPLC_Analysis->GCMS_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) GCMS_Analysis->qNMR_Analysis KF_Titration Karl Fischer Titration (Water Content) qNMR_Analysis->KF_Titration Compare Data Compare Data to Specifications and Across Suppliers KF_Titration->Compare Data Identify Discrepancies Identify Discrepancies Compare Data->Identify Discrepancies Supplier Selection Select Optimal Supplier Identify Discrepancies->Supplier Selection

A logical workflow for assessing the purity of a chemical from different suppliers.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the percentage purity of this compound and to detect and quantify any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample from each supplier in the mobile phase to the same concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

  • Analysis: Inject the standard solutions and sample solutions. The purity is calculated by the area normalization method, and impurities are reported as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the this compound samples.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • Headspace autosampler

Reagents:

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling solvent

  • Certified standards of common process solvents (e.g., toluene, acetone)

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of the target residual solvents in DMSO.

  • Sample Preparation: Accurately weigh a portion of the this compound sample into a headspace vial and dissolve it in a known volume of DMSO.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI)

  • Analysis: Analyze the headspace of the heated standard and sample vials. Identify and quantify residual solvents by comparing their retention times and mass spectra to the certified standards.

Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound without relying on a specific reference standard for the analyte.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard with a known chemical structure and purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.

The Critical Role of Purity in Drug Discovery and Development

Impurities in a drug substance can have significant consequences, potentially altering its pharmacological or toxicological properties. For instance, an impurity could interact with an unintended biological target, leading to off-target effects and misleading structure-activity relationship (SAR) data. The following diagram illustrates a hypothetical scenario where an impurity interferes with a critical signaling pathway.

Signaling Pathway Interference cluster_0 Normal Pathway cluster_1 Interference by Impurity Drug Drug Target_Receptor Target Receptor Drug->Target_Receptor Binds Downstream_Signaling Downstream Signaling Target_Receptor->Downstream_Signaling Activates Therapeutic_Effect Therapeutic Effect Downstream_Signaling->Therapeutic_Effect Impurity Impurity Off_Target_Receptor Off-Target Receptor Impurity->Off_Target_Receptor Binds Adverse_Effect Adverse Effect Off_Target_Receptor->Adverse_Effect

Hypothetical interference of an impurity with a biological signaling pathway.

Conclusion

The rigorous assessment of the purity of this compound from different suppliers is a fundamental requirement for ensuring the integrity of research and the safety of potential therapeutic agents. A multi-technique approach, combining HPLC for routine purity checks, GC-MS for volatile impurities, and qNMR for absolute purity determination, provides a comprehensive and robust evaluation. By implementing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can make informed decisions when selecting a supplier, thereby safeguarding the quality and reliability of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 2-methyl-2-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly concerning the disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-methyl-2-phenylpropanoic acid, ensuring a safe laboratory environment and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid inhalation of dust particles.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

II. Spill Management and Cleanup

In the event of a spill, immediate action is necessary to contain and clean the affected area while minimizing exposure.

Minor Spills:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Cleanup: For solid material, carefully sweep or shovel the substance, avoiding the generation of dust[1]. A vacuum cleaner equipped with a HEPA filter may also be used[1]. Do not use compressed air for cleaning[1].

  • Containment: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal[1][2].

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

Major Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.

  • Containment: Prevent the spillage from entering drains, sewers, or watercourses[1].

III. Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous waste. It should be handled by a licensed professional waste disposal service[2].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials[1].

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Arrange for Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste, including its composition and quantity.

  • Recommended Disposal Method:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This should be performed by a licensed disposal company.

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

  • Do Not Dispose in Sanitary Sewer: Do not dispose of this compound down the drain or in the regular trash[3][4].

IV. Data Presentation

The following table summarizes the key hazard and disposal information for this compound.

ParameterInformationSource
CAS Number 826-55-1[1][2]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3[1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, dust respirator, lab coat[1]
Recommended Disposal Dispose of as hazardous or special waste through an authorized collection point.[1][2]
Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spill Containment Prevent from entering drains, sewers, or watercourses.[1]

V. Experimental Protocols

This document focuses on the disposal procedures for this compound. For detailed experimental protocols involving this substance, please refer to your specific laboratory's Standard Operating Procedures (SOPs) and relevant scientific literature.

VI. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: 2-methyl-2-phenylpropanoic acid for disposal spill Is it a spill? start->spill minor_spill Minor Spill: - Wear appropriate PPE - Contain and clean up - Place in labeled container spill->minor_spill Yes major_spill Major Spill: - Evacuate area - Contact EHS/Emergency Response - Prevent entry to drains spill->major_spill Yes (Major) waste Is it waste from a procedure? spill->waste No collect_waste Collect in a labeled, compatible hazardous waste container minor_spill->collect_waste waste->collect_waste Yes contact_ehs Contact EHS for pickup and disposal collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-methyl-2-phenylpropanoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandardPurpose
Eye and Face Protection Safety glasses with side-shields or face shieldEN166 (EU) or NIOSH (US) approvedTo protect against splashes and dust.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber)EN 374 (EU) or US F739To prevent skin contact and irritation.[4]
Body Protection Impervious clothing, lab coat, or a complete suit protecting against chemicals-To protect against skin exposure.[3]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approvedTo prevent inhalation of dust and aerosols.[1]

2. Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to dust and aerosols.[2][3][4]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][3][4]

  • Avoid the formation of dust.[2][3]

  • Do not eat, drink, or smoke in handling areas.[4]

  • Wash hands thoroughly after handling the substance.[1][4]

  • Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store under an inert gas as the substance is hygroscopic.[1]

3. Spill and Emergency Procedures

Minor Spills:

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE as detailed in the table above.

  • Clean up spills immediately.[4]

  • Use dry clean-up procedures and avoid generating dust.[4]

  • Sweep or vacuum up the spilled material.[1][4] Do not use air hoses for cleaning.[4]

  • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1][4]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

4. Disposal Plan

Chemical Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][2][3]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Contaminated PPE and Packaging Disposal:

  • Dispose of contaminated gloves and other PPE as unused product in accordance with applicable laws and good laboratory practices.[1][2][3]

  • Contaminated packaging should also be disposed of as unused product.[1][2]

5. Procedural Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Clean Work Area D->E Complete Experiment F Dispose of Waste Chemical (Licensed Disposal Company) E->F G Dispose of Contaminated PPE (As Unused Product) E->G H Wash Hands Thoroughly G->H

Caption: Standard operating procedure for handling this compound.

References

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